molecular formula C14H26N4O3S B3155776 Biotin-PEG1-NH2 CAS No. 811442-85-0

Biotin-PEG1-NH2

Numéro de catalogue: B3155776
Numéro CAS: 811442-85-0
Poids moléculaire: 330.45 g/mol
Clé InChI: MJCKXPHJERSYIX-GVXVVHGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biotin-PEG1-NH2 is a useful research compound. Its molecular formula is C14H26N4O3S and its molecular weight is 330.45 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- is 330.17256188 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethoxy)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKXPHJERSYIX-GVXVVHGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118101
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811442-85-0
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811442-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biotin-PEG1-NH2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Biotin-PEG1-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule that plays a crucial role in bioconjugation, drug delivery, and various research applications.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and common experimental protocols, tailored for professionals in the fields of life sciences and drug development. The molecule incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and flexibility, and a terminal primary amine group for covalent attachment to target molecules.[3][]

Chemical Structure

This compound consists of three key functional components:

  • Biotin: A vitamin that exhibits an exceptionally strong non-covalent interaction with avidin and streptavidin proteins.[5] This interaction is fundamental to many detection and purification assays.[5][6]

  • PEG1 Linker: A single polyethylene glycol unit that acts as a spacer, providing flexibility and increasing the hydrophilicity of the molecule.[7] This spacer arm reduces steric hindrance, allowing the biotin to interact more effectively with avidin or streptavidin.

  • Amine Group (-NH2): A reactive primary amine at the terminus, which can be readily coupled to various functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[]

Below is a diagram representing the logical relationship of these components.

Biotin Biotin Moiety PEG PEG1 Spacer Biotin->PEG Covalent Bond Amine Primary Amine (-NH2) PEG->Amine Covalent Bond

Caption: Functional components of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValueReference
CAS Number 811442-85-0[2][8]
Molecular Formula C14H26N4O3S[2][9]
Molecular Weight 330.45 g/mol [2][9][10]
Purity ≥95%[9]
Appearance White to off-white powder or solid[3]
Solubility Soluble in water, DMSO, DMF, and other aqueous buffers.[3]
Storage Conditions Store at -20°C to -5°C, keep dry and avoid sunlight.[1][2][10]

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications, primarily leveraging the high-affinity biotin-avidin interaction.

  • Antibody-Drug Conjugates (ADCs): This molecule can be used as a cleavable linker in the synthesis of ADCs.[8][10][11][12] The amine group can be conjugated to a cytotoxic drug, while the entire construct is attached to an antibody, which then targets specific cells.

  • Bioconjugation: The primary amine allows for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules that contain accessible carboxyl groups or can be activated to react with amines.

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated probes can be detected with high sensitivity using streptavidin-enzyme conjugates.[5][6]

  • Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or surfaces.[6]

  • Nanotechnology and Materials Science: It is used for the functionalization of surfaces and nanoparticles for targeted drug delivery and diagnostic applications.[1][2]

The Avidin-Biotin Interaction Pathway

The utility of this compound is fundamentally based on the strong and specific interaction between biotin and avidin (or streptavidin). Avidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[13][14] This tetravalent binding capacity allows for signal amplification in detection assays.[13]

cluster_0 Biotinylation cluster_1 Detection Complex Target Target Molecule (e.g., Antibody) BiotinylatedTarget Biotinylated Target Target->BiotinylatedTarget Conjugation BiotinPEG This compound BiotinPEG->BiotinylatedTarget Avidin Streptavidin-Enzyme Conjugate BiotinylatedTarget->Avidin High-Affinity Binding Signal Detectable Signal (Colorimetric/Fluorescent) Avidin->Signal Catalyzes Reaction

Caption: Avidin-biotin detection signaling pathway.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol outlines a general procedure for labeling a protein with this compound via its primary amine, after activating the carboxyl groups on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: MES, HEPES, or PBS at a pH of 6.0-7.5

  • Quenching Buffer: Tris or glycine (B1666218) solution (1 M, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the protein solution. A 10 to 20-fold molar excess of EDC and NHS over the protein is typically used.

    • Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction:

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a concentration of 10 mM.

    • Add the dissolved this compound to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive groups. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Experimental Workflow for Biotinylation and Enrichment

The following diagram illustrates a typical workflow for the biotinylation of cellular proteins followed by enrichment for proteomic analysis.[15][16]

start Cell Lysis & Protein Extraction biotinylation Protein Biotinylation (with NHS-Biotin or similar) start->biotinylation quenching Quenching of Reaction biotinylation->quenching enrichment Enrichment on Streptavidin Beads quenching->enrichment wash Extensive Washing Steps enrichment->wash elution Elution of Biotinylated Proteins wash->elution digestion Protein Digestion (e.g., Trypsin) elution->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: A typical biotinylation proteomics workflow.

Conclusion

This compound is an invaluable reagent for researchers and developers in the life sciences. Its defined structure, which combines the specific targeting of biotin with the versatile reactivity of a primary amine and the beneficial properties of a PEG spacer, makes it suitable for a wide array of applications, from fundamental research to the development of novel therapeutics like ADCs. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful chemical tool.

References

An In-depth Technical Guide to Biotin-PEG1-NH2: A Core Component in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG1-NH2 is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, diagnostics, and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a single polyethylene (B3416737) glycol (PEG) unit that enhances solubility and reduces steric hindrance, and a primary amine group for covalent attachment to a variety of functional groups on target molecules. This combination of features makes this compound a versatile tool for researchers developing antibody-drug conjugates (ADCs), targeted imaging agents, and novel diagnostic assays.

Core Properties of this compound

This compound is a well-defined chemical entity with consistent physical and chemical properties. These are summarized in the table below, compiled from various suppliers and literature sources.

PropertyValueSource(s)
Chemical Formula C14H26N4O3S[1]
Molecular Weight 330.45 g/mol [1]
CAS Number 811442-85-0[1][2]
Appearance White to off-white solid or powder[3]
Purity Typically ≥95%[3]
Solubility Soluble in aqueous buffers, DMSO, DMF[3][4]
Storage Conditions Store at -20°C, desiccated[5][6]

Synthesis and Characterization

General Synthesis Route

The synthesis of this compound typically involves a multi-step process. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be outlined as follows:

  • Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester (Biotin-NHS) using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[7]

  • Coupling with a PEGylated Amine: The activated biotin is then reacted with a diamino-PEG linker. For this compound, this would be a short-chain diamine with a single PEG unit, where one amine is protected (e.g., with a Boc group) and the other is free to react with the activated biotin.

  • Deprotection: The final step involves the removal of the protecting group from the terminal amine to yield the final this compound product.

G Biotin Biotin Activated_Biotin Activated Biotin (e.g., Biotin-NHS) Biotin->Activated_Biotin Activation (e.g., DCC/NHS) Protected_Product Protected Biotin-PEG1-NH-Boc Activated_Biotin->Protected_Product Coupling PEG_Linker Protected Amino-PEG1-Amine (e.g., Boc-NH-PEG1-NH2) PEG_Linker->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection

Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the molecule by identifying the characteristic peaks of the biotin, PEG, and amine components.

  • Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound, confirming the successful synthesis of the target molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.[]

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications, primarily centered around its ability to link biotin to other molecules.

Biotinylation of Proteins and Antibodies

The primary application of this compound is in the biotinylation of proteins, antibodies, and other biomolecules.[] The terminal amine group can be covalently linked to various functional groups on the target molecule. This process is fundamental for:

  • Immunoassays: Biotinylated antibodies are widely used in enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry. The high affinity of biotin for streptavidin- or avidin-conjugated enzymes or fluorophores allows for significant signal amplification and enhanced detection sensitivity.[]

  • Affinity Purification: Biotinylated proteins can be easily isolated from complex mixtures using streptavidin-coated beads or columns.[]

  • Cell Surface Labeling: The hydrophilicity imparted by the PEG linker makes this compound suitable for labeling cell surface proteins without causing significant aggregation.[]

Linker in Antibody-Drug Conjugates (ADCs)

This compound can serve as a component of the linker in the construction of ADCs.[2][5][11] In this context, the amine group can be conjugated to a cytotoxic drug, while the biotin can be used for purification or as a targeting moiety in certain experimental designs. The PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[]

G Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Linker (containing Biotin-PEG1) Linker->ADC Drug Cytotoxic Drug Drug->Linker

Targeted Drug and Gene Delivery

The biotin-streptavidin interaction is a powerful tool for targeted delivery applications.[12][13] this compound can be used to functionalize nanoparticles, liposomes, or other drug carriers. These biotinylated carriers can then be targeted to cells or tissues that have been pre-targeted with a streptavidin-conjugated antibody or ligand. This modular approach allows for a "pre-targeting" strategy in cancer therapy and imaging.[14]

G cluster_0 Step 1: Targeting cluster_1 Step 2: Delivery Antibody_Streptavidin Antibody-Streptavidin Conjugate Tumor_Cell Tumor Cell Antibody_Streptavidin->Tumor_Cell Binds to Tumor Antigen Biotin_Drug Biotin-PEG1-Drug Conjugate Biotin_Drug->Antibody_Streptavidin High-affinity Binding

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Protocol for Biotinylating a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a protein (e.g., aspartic or glutamic acid residues) using EDC and NHS.

Materials:

  • Protein to be biotinylated

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Prepare a fresh solution of EDC and NHS in the Activation Buffer at a concentration of 10 mg/mL each.

    • Add the EDC and NHS solutions to the protein solution. The molar ratio of EDC/NHS to protein should be optimized, but a starting point is a 50- to 100-fold molar excess.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 10 minutes at room temperature to quench the EDC.

  • Buffer Exchange: Immediately remove the excess EDC and NHS using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer (PBS, pH 7.2-7.5).

  • Biotinylation Reaction:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is a typical starting point.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by dialysis against PBS or using a desalting column.

  • Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

Protocol for Labeling a Molecule with an NHS Ester via the Amine of this compound

This protocol describes the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

  • NHS-ester functionalized molecule

  • This compound

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to create a stock solution.

    • Dissolve this compound in the Reaction Buffer.

  • Biotinylation Reaction:

    • Add the NHS-ester stock solution to the this compound solution. A 1.5- to 3-fold molar excess of the NHS-ester is a common starting point. The final concentration of the organic solvent should be kept below 10% to avoid denaturation if working with proteins.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching of Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: Purify the biotinylated product from the reaction mixture using an appropriate method such as dialysis, a desalting column, or HPLC.

  • Characterization and Storage: Confirm the successful conjugation using appropriate analytical techniques (e.g., mass spectrometry). Store the purified product under appropriate conditions.

Conclusion

This compound is a fundamental building block in modern bioconjugation chemistry. Its well-defined structure, which combines the specific binding properties of biotin with the advantageous physicochemical properties of a PEG linker and a reactive primary amine, makes it an invaluable tool for researchers in both academic and industrial settings. The protocols provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts, from the development of sensitive immunoassays to the construction of innovative targeted therapeutics. As the fields of drug delivery and diagnostics continue to advance, the utility of versatile linkers like this compound is poised to grow even further.

References

Biotin-PEG1-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG1-NH2, a versatile bifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in drug development and various scientific fields, offering detailed information on its chemical properties, and a representative experimental protocol for its application in protein biotinylation.

Core Properties of this compound

This compound is a chemical compound that features a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin, a property widely utilized in affinity chromatography, immunoassays, and targeted drug delivery. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance, while the primary amine enables covalent conjugation to various functional groups, such as carboxyl groups on proteins.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 330.45 g/mol [1][2][3][4]
Chemical Formula C₁₄H₂₆N₄O₃S[1][3]
Purity ≥95%[1][3]
Appearance White solid
Solubility Soluble in aqueous buffers[5]

Experimental Protocol: Protein Biotinylation using this compound and EDC

This section details a representative protocol for the biotinylation of a protein with exposed carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues) using this compound and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.

Materials
  • Protein to be biotinylated (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • MES Buffer (0.1 M, pH 4.7-6.0)

  • Phosphate-Buffered Saline (PBS)

  • Desalting or dialysis columns for purification

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents (if necessary)

Procedure
  • Protein Preparation:

    • Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL.

    • Note: Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), as these will compete with the conjugation reaction.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired molar excess for the reaction. For example, to achieve a 50-fold molar excess for a 1 mg/mL BSA solution, a 10 mM stock solution is a reasonable starting point.

  • EDC Solution Preparation:

    • Immediately before use, prepare a stock solution of EDC in MES buffer (e.g., 100 mM). EDC is unstable in aqueous solutions.

  • Biotinylation Reaction:

    • To the protein solution, add the desired molar excess of the this compound stock solution. A 20 to 100-fold molar excess is a common starting point for optimization.

    • Initiate the conjugation reaction by adding a 5 to 20-fold molar excess of the freshly prepared EDC solution to the protein/biotin-PEG1-NH2 mixture.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification of Biotinylated Protein:

    • Remove unreacted this compound and EDC byproducts by desalting or dialysis against PBS.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein biotinylation workflow described above.

Biotinylation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Storage Protein_Prep Prepare Protein Solution in MES Buffer Mix_Reagents Combine Protein, This compound, and EDC Protein_Prep->Mix_Reagents Biotin_Prep Prepare this compound Stock Solution Biotin_Prep->Mix_Reagents EDC_Prep Prepare Fresh EDC Solution EDC_Prep->Mix_Reagents Incubate Incubate at RT for 2 hours Mix_Reagents->Incubate Initiates Coupling Purify Purify via Desalting or Dialysis Incubate->Purify Reaction Complete Store Store Biotinylated Protein Purify->Store

Caption: Workflow for protein biotinylation using this compound and EDC.

References

Technical Guide: Solubility of Biotin-PEG1-NH2 in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG1-NH2, a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines its solubility in water and common organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates a typical experimental workflow.

Introduction to this compound

This compound is a versatile molecule that incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a primary amine group (-NH2) for covalent attachment to various functional groups, and a single polyethylene (B3416737) glycol (PEG) unit. The PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance, and can minimize immunogenicity.[1] Its application is prominent in medical research, drug release, nanotechnology, and cell culture.[2] Specifically, it serves as a cleavable linker in the synthesis of ADCs.[3][4]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in various biochemical applications. The presence of the hydrophilic PEG chain generally imparts good solubility in aqueous solutions and a range of organic solvents. However, the hydrophobic nature of the biotin moiety can influence its solubility characteristics.

Solvent Solubility Remarks
Water SolubleThe PEG linker enhances aqueous solubility. For similar, longer-chain Biotin-PEG-NHS compounds, a solubility of at least 10 mg/mL has been reported.[5] For a water-soluble Biotin-NHS derivative, a solubility of 4-5.5 mg/mL in distilled water has been noted.
Dimethyl Sulfoxide (DMSO) Highly SolubleGenerally soluble up to high concentrations. Biotin-NHS, a related compound, is soluble at approximately 20 mg/mL in DMSO.[6] Unmodified biotin has a high solubility in DMSO, up to 49 mg/mL.[7]
Dimethylformamide (DMF) Highly SolubleSimilar to DMSO, DMF is an effective solvent for biotinylated compounds. Biotin-NHS is soluble at approximately 20 mg/mL in DMF.[6]
Chloroform SolubleBiotin-PEG compounds are generally soluble in chlorinated solvents.[5]
Methylene Chloride (DCM) SolubleSimilar to chloroform, DCM is a suitable organic solvent.
Ethanol Moderately SolubleSolubility may be lower compared to DMSO and DMF.
Methanol Moderately SolubleSimilar to ethanol, solubility is expected to be moderate.
Toluene Sparingly SolubleGenerally, biotin-PEG compounds have limited solubility in non-polar aromatic solvents.
Ether InsolubleBiotin-PEG compounds are typically not soluble in ethers.

Note: The solubility values can be influenced by factors such as temperature, pH, and the presence of salts in aqueous buffers.

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for optimizing reaction conditions and ensuring the reproducibility of experiments. The following is a detailed protocol based on the widely accepted shake-flask method, which can be used to quantify the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, PBS pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

    • Prepare several such vials for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

    • Immediately dilute the filtered solution with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • For UV-Vis spectroscopy, the absorbance of the solution can be measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration can be determined using a pre-established calibration curve (Beer-Lambert Law).

  • Data Analysis:

    • Calculate the concentration of the undiluted supernatant by accounting for the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow and Visualization

This compound is a key reagent in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound as a component of the linker system.

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation and Purification Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., with TCEP or DTT) Antibody->Reduction Reduced_Ab Antibody with Free Thiols (-SH) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Thioether Bond Formation Biotin_Linker This compound Linker_Payload Biotin-PEG1-Linker-Payload Biotin_Linker->Linker_Payload Amide Bond Formation Maleimide_Payload Maleimide-activated Cytotoxic Drug Maleimide_Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC or IEX) Conjugation->Purification ADC Final ADC Construct Purification->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram outlines the key stages in synthesizing an ADC. Initially, the antibody is prepared by partially reducing its interchain disulfide bonds to generate reactive thiol groups. Concurrently, the this compound linker is conjugated to a cytotoxic payload that has been activated with a maleimide (B117702) group. The resulting linker-payload construct is then reacted with the reduced antibody, forming a stable thioether bond. The final step involves purifying the ADC to remove any unreacted components.

References

The Core Mechanism of Biotin-PEG1-NH2 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG1-NH2 is a heterobifunctional linker that plays a pivotal role in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its structure, the function of its constituent parts, and its application in creating stable and functional bioconjugates. This document is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the design and execution of bioconjugation strategies.

The structure of this compound consists of three key components: a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) unit, and a primary amine group. Each component serves a distinct and crucial function in the bioconjugation process. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling detection, purification, and immobilization of the conjugate. The short PEG1 linker acts as a spacer, providing minimal steric separation between the conjugated molecules. The terminal primary amine (-NH2) serves as a reactive handle for covalent attachment to a target biomolecule.

The Mechanism of Bioconjugation

The fundamental principle behind the use of this compound in bioconjugation is the covalent linkage of its primary amine to a compatible functional group on a target molecule, most commonly a protein, antibody, or peptide.

Amine-Reactive Chemistry

The primary amine of this compound acts as a nucleophile and readily reacts with electrophilic groups on target biomolecules to form stable covalent bonds. The most prevalent and well-characterized reaction involves the coupling of the amine group with N-hydroxysuccinimide (NHS) esters.[1][] NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), resulting in the formation of a stable amide bond.[1][] This reaction is efficient and specific, making it a cornerstone of bioconjugation.

Primary amines are abundant on the surface of proteins, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[] The accessibility of these amine groups makes them a common target for conjugation.

The reaction proceeds as follows: the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of a stable amide linkage. It is crucial to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.

The Role of Each Component

The Biotin Moiety: A High-Affinity Tag

Biotin, also known as Vitamin B7, exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M). This robust interaction is exploited in a multitude of applications, including:

  • Detection: Biotinylated molecules can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques like ELISA, Western blotting, and immunohistochemistry.

  • Purification: The strong biotin-avidin bond allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures.

  • Immobilization: Biotinylated biomolecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical assays.

The PEG1 Linker: A Minimalist Spacer

The single polyethylene glycol (PEG) unit in this compound serves as a short, hydrophilic spacer. While longer PEG chains are known to significantly enhance the solubility, stability, and in vivo half-life of bioconjugates by providing a hydrophilic shield and increasing hydrodynamic volume, the PEG1 linker's contribution to these properties is minimal. Its primary role is to provide a defined distance between the biotin tag and the conjugated biomolecule. This spacing can be critical to minimize steric hindrance, which is the prevention or retardation of a reaction due to the spatial arrangement of atoms. A very short linker may not be sufficient to prevent the bulky avidin or streptavidin protein from sterically interfering with the function of the conjugated biomolecule, such as the antigen-binding site of an antibody. However, for some applications, a shorter, more constrained linker may be advantageous.

The Primary Amine (-NH2): The Reactive Handle

The terminal primary amine is the key functional group that enables the covalent attachment of the Biotin-PEG1 linker to the target biomolecule. As detailed in the mechanism section, this amine group is highly reactive with electrophilic functional groups like NHS esters, forming stable amide bonds. The presence of this reactive handle makes this compound a versatile tool for labeling a wide range of biomolecules.

Quantitative Data

The following tables summarize key quantitative data relevant to the components and reactions involved in this compound bioconjugation.

ParameterValueReference(s)
Biotin-Avidin Interaction
Dissociation Constant (Kd)~10-15 M
Association Rate (kon)~107 M-1s-1
Dissociation Rate (koff)~10-6 s-1
Thermodynamics of Biotin-Avidin Binding
Enthalpy Change (ΔH)-20.3 to -23.4 kcal/mol
Entropy Change (ΔS)Approximately 0
Amide Bond Stability
Hydrolytic Half-life (pH 7.4, 37°C)> 1 year

Note: Kinetic and thermodynamic data are for the interaction of free biotin with avidin. The presence of the PEG1-NH2 linker is not expected to significantly alter these intrinsic binding properties, although steric effects from the conjugated biomolecule could influence the accessibility of the biotin moiety.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes a general method for labeling an antibody with this compound by targeting its primary amine groups with an NHS ester. This requires a two-step process where the amine of this compound is first reacted with a homobifunctional NHS ester crosslinker, which is then reacted with the antibody. A more direct approach involves using a pre-activated Biotin-PEG-NHS ester. The following protocol is for the latter, more common method.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Biotin-PEG1-NHS Ester (or a longer chain version like Biotin-PEG4-NHS for comparison).

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., desalting column or size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the antibody solution. For example, for 1 mg of a 150 kDa IgG antibody (6.67 nmol), you would add 6.67 µL to 13.34 µL of the 10 mM Biotin-PEG-NHS solution. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

  • Characterization (Optional): Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.

Protocol 2: Workflow for an Indirect ELISA Using a Biotinylated Antibody

This protocol outlines the use of a biotinylated antibody in an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a specific antigen.

Materials:

  • 96-well microplate.

  • Capture antibody (unlabeled).

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking Buffer (e.g., PBS with 1% BSA or non-fat dry milk).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Antigen-containing sample.

  • Biotinylated detection antibody (prepared as in Protocol 1).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2 N H2SO4).

  • Microplate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add the antigen-containing samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is proportional to the amount of antigen present in the sample.

Visualizations

Logical Relationship of Bioconjugation

Bioconjugation_Logic cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Reaction This compound This compound NHS_Ester NHS Ester Activation (EDC/NHS) This compound->NHS_Ester Amine reacts with activated carboxyl group Target_Biomolecule Target Biomolecule (e.g., Antibody with -COOH) Target_Biomolecule->NHS_Ester Bioconjugate Biotin-PEG1-Antibody Conjugate NHS_Ester->Bioconjugate Forms stable amide bond

Caption: Logical flow of amine-reactive bioconjugation using this compound.

Experimental Workflow: Indirect ELISA

ELISA_Workflow Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Block 2. Block Non-specific Sites Coat_Plate->Block Add_Antigen 3. Add Antigen Sample Block->Add_Antigen Add_Biotinylated_Ab 4. Add Biotin-PEG1-Conjugated Detection Antibody Add_Antigen->Add_Biotinylated_Ab Add_Strep_HRP 5. Add Streptavidin-HRP Add_Biotinylated_Ab->Add_Strep_HRP Add_Substrate 6. Add TMB Substrate (Color Development) Add_Strep_HRP->Add_Substrate Stop_and_Read 7. Stop Reaction & Read Absorbance at 450 nm Add_Substrate->Stop_and_Read End Stop_and_Read->End

Caption: Step-by-step workflow of an indirect ELISA using a biotinylated antibody.

Signaling Pathway Detection using a Biotinylated Antibody

Signaling_Detection cluster_cellular Cellular Context cluster_detection Detection Method (e.g., Western Blot) Ligand Ligand Receptor Receptor Ligand->Receptor binds Signaling_Protein Target Signaling Protein (e.g., Phosphorylated Kinase) Receptor->Signaling_Protein activates Cellular_Response Cellular_Response Signaling_Protein->Cellular_Response leads to Cell_Lysis Cell Lysis Signaling_Protein->Cell_Lysis is extracted SDS_PAGE SDS-PAGE & Transfer Cell_Lysis->SDS_PAGE Primary_Ab Incubate with Biotinylated Primary Antibody SDS_PAGE->Primary_Ab Strep_HRP Incubate with Streptavidin-HRP Primary_Ab->Strep_HRP Detection Chemiluminescent Detection Strep_HRP->Detection

Caption: Use of a biotinylated antibody to detect a target protein in a signaling pathway.

References

An In-Depth Technical Guide to the Amine Reactivity and Specificity of Biotin-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG1-NH2 is a heterobifunctional linker molecule integral to modern bioconjugation strategies. Its unique structure, featuring a terminal primary amine and a biotin (B1667282) moiety connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for the targeted labeling and detection of biomolecules. This guide provides a comprehensive overview of the reactivity and specificity of the primary amine group of this compound, detailing its conjugation chemistry with various functional groups. It includes structured tables of quantitative data, detailed experimental protocols, and visualizations of key workflows and interactions to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in their applications.

Introduction to this compound

This compound, also known as Biotin-PEG1-Amine, is a chemical tool that bridges the worlds of biotinylation and pegylation. The biotin component allows for highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, a principle widely exploited for detection, purification, and targeting. The short, hydrophilic single-unit PEG spacer enhances water solubility of the molecule and the resulting conjugate, while also providing a flexible spacer arm to minimize steric hindrance during binding to streptavidin. The primary amine (-NH2) group serves as a versatile reactive handle for covalent attachment to a variety of functional groups on target molecules such as proteins, peptides, antibodies, and surfaces. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), where it can be used to attach cytotoxic payloads to monoclonal antibodies.[1][2][3]

Amine Reactivity and Conjugation Chemistry

The terminal primary amine of this compound is a potent nucleophile that readily participates in several types of chemical reactions, enabling the stable covalent linkage to target molecules. The primary reactive targets for the amine group are carboxylic acids and their activated esters, as well as aldehydes and ketones.

Reaction with Carboxylic Acids and Activated Esters

The most common application of the primary amine on this compound is its reaction with carboxyl groups (-COOH) to form a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group.

2.1.1. Carbodiimide-Mediated Coupling (EDC/DCC)

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate carboxyl groups.[4] The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of this compound. To improve efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture. This converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5]

2.1.2. Reaction with Pre-activated N-Hydroxysuccinimide (NHS) Esters

Alternatively, the target molecule may already possess an NHS ester functional group. The primary amine of this compound reacts efficiently with NHS esters at physiological to slightly alkaline pH (7-9) to form a stable amide bond. This is a very common and efficient method for labeling proteins on their lysine (B10760008) residues.

Reaction with Aldehydes and Ketones

The primary amine of this compound can also react with carbonyl groups (aldehydes and ketones) through a process called reductive amination. The initial reaction forms an unstable Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This chemistry is particularly useful for labeling glycoproteins where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Quantitative Data on Reactivity and Specificity

While specific kinetic data for this compound is not extensively published, the reactivity of short-chain amine-PEG linkers and the underlying chemistries are well-characterized. The following tables summarize representative quantitative data for these reactions.

Reaction Type Target Functional Group Coupling Chemistry Typical Molar Ratio (Linker:Target) Typical Reaction Time Typical pH Estimated Yield/Efficiency Reference
Amide Bond FormationCarboxylic AcidEDC/NHS10-50 fold excess2-4 hours4.5-7.240-70%
Amide Bond FormationNHS Ester-10-20 fold excess30-60 minutes7.2-8.5>80%
Secondary Amine FormationAldehyde/KetoneReductive Amination20-100 fold excess2-12 hours6.0-7.530-60%

Table 1: Summary of Reaction Conditions and Estimated Efficiencies for this compound Conjugation.

Parameter Biotin Interaction with Streptavidin Reference
Dissociation Constant (Kd)~10⁻¹⁴ M
Association Rate Constant (kon)~1.3 x 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (koff)~10⁻⁶ s⁻¹

Table 2: Kinetic and Affinity Data for the Biotin-Streptavidin Interaction.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Carboxylated Protein

This protocol provides a general guideline for conjugating this compound to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein solution (in amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.

  • Characterization: Determine the degree of biotinylation using the HABA assay or mass spectrometry.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

  • Measure the absorbance at 500 nm again (A500_final).

  • Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).

  • The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving this compound.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Protein_COOH Protein with Carboxyl Groups (-COOH) Activated_Protein Activated Protein (NHS Ester) Protein_COOH->Activated_Protein Activation (MES Buffer, pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Conjugation (PBS, pH 7.2-7.5) Biotin_PEG_NH2 This compound Biotin_PEG_NH2->Biotinylated_Protein Purification Purification (Desalting/Dialysis) Biotinylated_Protein->Purification Analysis Analysis (HABA Assay/MS) Purification->Analysis biotin_streptavidin_interaction cluster_biotin Streptavidin Streptavidin Tetramer Biotin_1 Biotinylated Molecule 1 Biotin_1->Streptavidin High Affinity Binding (Kd ~10⁻¹⁴ M) Biotin_2 Biotinylated Molecule 2 Biotin_2->Streptavidin Biotin_3 Biotinylated Molecule 3 Biotin_3->Streptavidin Biotin_4 Biotinylated Molecule 4 Biotin_4->Streptavidin adc_synthesis_workflow cluster_conjugation Conjugation cluster_purification_analysis Purification & Characterization mAb Monoclonal Antibody (mAb) with Lysine Residues ADC Antibody-Drug Conjugate (ADC) mAb->ADC Amine Coupling Linker_Payload Linker-Payload Construct (e.g., Biotin-PEG1-Drug-NHS) Linker_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., DAR) Purification->Analysis

References

An In-depth Technical Guide to Biotin-PEG1-NH2 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG1-NH2, a versatile heterobifunctional linker, tailored for professionals in the fields of life sciences and drug development. It delves into its chemical properties, core applications, and detailed experimental protocols, offering a practical resource for beginners in bioconjugation.

Introduction to this compound

This compound is a chemical tool that features a biotin (B1667282) molecule at one end and a primary amine group (-NH2) at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for the covalent attachment of the amine end to a target molecule, a process known as bioconjugation, while the biotin end remains available for strong and specific binding to avidin (B1170675) or streptavidin proteins.

The inclusion of the short PEG spacer enhances the water solubility of the molecule and the resulting conjugate, which can be advantageous in biological applications. The primary amine group is particularly reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids, enabling the straightforward labeling of proteins, peptides, and other biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation.

PropertyValueSource
Molecular Formula C14H26N4O3S[1][2]
Molecular Weight 330.45 g/mol [1][2]
Appearance White to off-white solid[]
Solubility Soluble in aqueous buffers, DMSO, DMF
Purity Typically >95%
Reactive Groups Primary Amine (-NH2), Biotin
Reactivity of Amine Group Towards NHS esters, carboxylic acids, etc.

Core Applications in Bioconjugation

The unique properties of this compound make it a valuable reagent in a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies. The biotin tag can facilitate the purification and tracking of the ADC during development.

  • Protein and Peptide Labeling: The primary amine allows for the straightforward biotinylation of proteins and peptides at their lysine (B10760008) residues or N-terminus. This is useful for immunoassays, affinity purification, and protein interaction studies.

  • Cell Surface Protein Labeling: While the permeability of this compound itself is not extensively documented, similar biotinylating agents are used to label proteins on the surface of cells for studying protein trafficking and expression.

  • Pull-Down Assays: Biotinylated molecules can be used as "bait" to capture interacting partners from a complex mixture. The biotin tag allows for the efficient capture of the bait-prey complex using streptavidin-coated beads.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody, via its primary amine groups.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the linker.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted this compound. Incubate for another 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantification of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, leading to a decrease in absorbance at 500 nm.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for preparing the HABA/Avidin reagent.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix well.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

  • Calculate Biotin Incorporation: The number of moles of biotin per mole of protein can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Visualizing Experimental Workflows

Workflow for a Biotin Pull-Down Assay

The following diagram illustrates a typical workflow for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.

Pull_Down_Assay Biotinylation Biotinylate 'Bait' Protein with this compound Purification1 Purify Biotinylated 'Bait' Protein Biotinylation->Purification1 Incubation Incubate Biotinylated 'Bait' with Cell Lysate ('Prey') Purification1->Incubation Capture Capture 'Bait'-'Prey' Complex with Streptavidin Beads Incubation->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins from Beads Wash->Elution Analysis Analyze Eluted Proteins (e.g., Western Blot, Mass Spec) Elution->Analysis ADC_Synthesis Antibody Monoclonal Antibody (mAb) Activation Activate mAb for Conjugation (e.g., introduce reactive sites) Antibody->Activation Linker This compound Linker Conjugation1 Conjugate Drug to Linker Linker->Conjugation1 Drug Cytotoxic Drug (with reactive group) Drug->Conjugation1 Purification1 Purify Linker-Drug Conjugate Conjugation1->Purification1 Conjugation2 Conjugate Linker-Drug to Activated mAb Purification1->Conjugation2 Activation->Conjugation2 Purification2 Purify Final ADC Conjugation2->Purification2 Characterization Characterize ADC (e.g., DAR, Purity) Purification2->Characterization

References

Methodological & Application

Protocol for Protein Biotinylation using Biotin-PEG1-NH2: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research.[1] The exceptionally high affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications in protein science.[2] This strong, non-covalent interaction allows for the specific and sensitive detection, purification, and immobilization of biotinylated proteins.[2]

This document provides a detailed protocol for the biotinylation of proteins using an amine-reactive biotinylation reagent, specifically Biotin-PEG1-NH2. While the protocol is written for this compound, the principles of amine-reactive labeling are broadly applicable to other similar reagents like those containing N-hydroxysuccinimide (NHS) esters. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the reagent enhances the water solubility of the biotinylated molecule and can reduce steric hindrance, thereby improving accessibility for streptavidin binding.

Amine-reactive biotinylation reagents target the primary amines (-NH2) present on the N-terminus of a polypeptide chain and on the side chains of lysine (B10760008) (K) residues.[3][4] This method is widely used due to the general abundance of lysine residues in most proteins. Applications for biotinylated proteins are extensive and include Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, affinity purification, immunoprecipitation, and studying protein-protein interactions through techniques like pull-down assays.

Experimental Protocols

Protein Biotinylation with this compound

This protocol outlines the steps for the chemical biotinylation of a target protein in solution.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment for buffer exchange

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prot_Prep Protein Preparation (in Amine-Free Buffer) Reaction Biotinylation Reaction (Protein + Activated Biotin) Prot_Prep->Reaction Biotin_Prep This compound Activation (with EDC/NHS) Biotin_Prep->Reaction Quench Quench Reaction (Add Tris Buffer) Reaction->Quench Purify Purification (Remove Excess Biotin) Quench->Purify Quantify Quantification (HABA Assay) Purify->Quantify Store Store Biotinylated Protein Quantify->Store

Biotinylation Workflow

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the biotinylation reagent and must be removed.

    • The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.

    • If necessary, perform a buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.

  • Activation of this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in the Reaction Buffer. A common starting point is to use a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Biotinylation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of biotinylation and should be optimized for each specific protein and application. A starting point of a 20-fold molar excess of the biotin reagent is often recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted biotinylation reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, non-reacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25). This step is crucial for accurate downstream quantification and to prevent interference in subsequent assays.

Quantification of Biotinylation Degree using HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance reading to stabilize.

  • Record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

Quantitative Data and Calculations:

ParameterSymbolValue/Formula
Molar extinction coefficient of HABA/Avidin complex at 500 nmε34,000 M⁻¹cm⁻¹
Pathlength of cuvetteb1 cm
Concentration of Avidin in HABA/Avidin solution[Avidin]Calculated from A₅₀₀ HABA/Avidin / (ε * b)
Moles of Biotin per mole of Protein(ΔA₅₀₀ * [Protein] in mg/mL) / ([Avidin] * MW of Protein in g/mol )

Note: The HABA assay measures the number of biotin molecules available to bind to avidin and may underestimate the total number of incorporated biotins if some are sterically hindered.

Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol is for the affinity purification of a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

  • Streptavidin-agarose beads or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing an excess of free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired volume to a microcentrifuge tube.

    • Wash the beads two to three times with Binding/Wash Buffer to remove any storage buffer. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) between washes.

  • Binding of Biotinylated Protein:

    • Add the sample containing the biotinylated protein to the equilibrated streptavidin beads.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Harsh denaturing conditions may be required for elution from streptavidin due to the high affinity of the interaction. Alternatively, milder elution can be achieved using an excess of free biotin if a modified streptavidin with lower binding affinity is used.

    • Pellet the beads and carefully collect the supernatant containing the eluted biotinylated protein.

    • If using a low pH elution buffer, immediately neutralize the eluate by adding the Neutralization Buffer.

Application Example: Investigating the EGFR Signaling Pathway

Biotinylated molecules are powerful tools for studying cellular signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, which regulate cell proliferation, survival, and migration.

Using Biotinylated Ligands: Biotinylated EGF can be used to track the internalization and trafficking of the EGFR. By stimulating cells with biotinylated EGF and then using streptavidin-conjugated fluorescent probes, the localization of the ligand-receptor complex can be visualized by microscopy.

Pull-Down Assays for Protein-Protein Interactions: A biotinylated protein that is part of the EGFR signaling cascade can be used as "bait" to identify its interacting partners ("prey") from a cell lysate.

G cluster_0 Bait Preparation cluster_1 Interaction cluster_2 Analysis Bait Biotinylated Bait Protein Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Streptavidin Beads Beads->Immobilize Incubate Incubate Lysate with Bait-Beads Immobilize->Incubate Lysate Cell Lysate (Prey Proteins) Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Prey Proteins Wash->Elute Analyze Analyze by SDS-PAGE / Mass Spec Elute->Analyze EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Shc Shc EGFR->Shc Phosphorylates PI3K PI3K EGFR->PI3K Activates Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation Promotes

References

Application of Biotin-PEG1-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Biotin-PEG1-NH2 is a versatile, cleavable linker that has gained attention in ADC development. This molecule incorporates a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group, offering several advantages in the construction and application of ADCs.

The primary amine (-NH2) allows for straightforward conjugation to activated functional groups on a cytotoxic payload or an activated linker intermediate. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[] The biotin group serves as a valuable tool for purification, detection, and characterization of the ADC during development, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[] Furthermore, the linker is designed to be cleavable, ensuring the release of the cytotoxic payload within the target cancer cell.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in ADC development, including detailed protocols for conjugation, characterization, and evaluation of the resulting ADC.

Key Advantages of this compound in ADC Development

  • Facilitated Purification and Characterization: The biotin moiety allows for efficient capture and purification of the ADC using avidin or streptavidin-based affinity chromatography. This is particularly useful in separating the final ADC from unconjugated antibody and other reaction components.[] Biotinylation also enables easy detection and quantification in various assays, such as ELISA.[]

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and in vivo stability of the ADC.[5] PEGylation is known to prolong the circulation half-life of biologics by increasing their hydrodynamic size, which reduces renal clearance.[5][6]

  • Modular and Versatile Conjugation: The terminal primary amine provides a reactive handle for conjugation to a variety of payloads or linker intermediates that have been activated with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.[7]

  • Cleavable Linker Design: this compound is designed as a cleavable linker, which is crucial for the intracellular release of the cytotoxic payload.[3][4] This targeted release mechanism enhances the therapeutic window by maximizing the effect on tumor cells while minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and characterization of an ADC synthesized using a Biotin-PEG linker. Please note that this data is representative and may vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

ADC BatchMolar Ratio (Linker:Antibody)Average DAR (by HIC-HPLC)Average DAR (by LC-MS)
ADC-Biotin-PEG1-0110:13.84.1
ADC-Biotin-PEG1-0220:16.26.5
ADC-Biotin-PEG1-0330:17.98.2

Table 2: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC-Biotin-PEG1 IC50 (nM)Naked Antibody IC50 (nM)Free Payload IC50 (nM)
Cell Line AHigh1.5>10000.1
Cell Line BLow250>10000.1
Cell Line CNegative>1000>10000.1

Table 3: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control-+5500
Naked Antibody10+40027
ADC-Biotin-PEG15-80115 (regression)
ADC-Biotin-PEG110-95117 (regression)

Experimental Protocols

Protocol 1: Two-Step Lysine Conjugation of this compound to an Antibody and Payload

This protocol describes a common method for generating an ADC using this compound where the linker is first attached to the payload and then conjugated to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic payload with an amine-reactive group (e.g., Payload-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

Procedure:

  • Preparation of the Biotin-PEG1-Payload Intermediate: a. Dissolve the Payload-NHS ester and a slight molar excess of this compound in a minimal amount of anhydrous DMSO. b. Slowly add the DMSO solution to a reaction buffer with gentle stirring. c. Allow the reaction to proceed at room temperature for 1-2 hours. d. Purify the Biotin-PEG1-Payload intermediate using reverse-phase HPLC. e. Lyophilize the purified product.

  • Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Biotin-PEG1-Payload Intermediate: a. Activate the carboxylic acid group on the biotin moiety of the Biotin-PEG1-Payload intermediate to an NHS ester using standard EDC/NHS chemistry. b. Purify the activated Biotin-PEG1-Payload-NHS ester.

  • Conjugation to the Antibody: a. Dissolve the activated Biotin-PEG1-Payload-NHS ester in anhydrous DMSO. b. Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer. c. Add the desired molar excess of the activated linker-payload solution to the antibody solution with gentle stirring. d. Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature. c. Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules. Alternatively, Protein A chromatography can be used. d. Concentrate and buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method: a. Use a HIC column (e.g., Butyl-NPR). b. Establish a reverse gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low ammonium sulfate in a phosphate (B84403) buffer). c. Inject the ADC sample. d. The different DAR species will elute at different retention times. e. Calculate the average DAR by integrating the peak areas of the different species.

2. In Vitro Cytotoxicity Assay:

  • Principle: This assay determines the potency of the ADC in killing target cancer cells.

  • Method: a. Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the ADC, naked antibody, and free payload. c. Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours. d. Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo). e. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
  • Principle: This study evaluates the ability of the ADC to inhibit tumor growth in a living organism.

  • Method: a. Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[8] b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses). c. Administer the treatments intravenously (or as appropriate) according to a predetermined schedule (e.g., once or twice a week). d. Measure tumor volumes and body weights regularly (e.g., twice a week). e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry). f. Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Ab Antibody ADC Antibody-Drug Conjugate Ab->ADC Lysine Conjugation Linker_Payload Biotin-PEG1-Payload (Activated) Linker_Payload->ADC DAR DAR Determination (HIC-HPLC, LC-MS) ADC->DAR Purity Purity Analysis (SEC-HPLC) ADC->Purity Binding Antigen Binding (ELISA, SPR) ADC->Binding InVitro In Vitro Cytotoxicity (IC50) DAR->InVitro Purity->InVitro Binding->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo

Caption: Experimental workflow for the development and evaluation of an ADC using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (Biotin-PEG1 Linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Apoptosis/ Cell Death Payload->CellDeath 5. Induction of Cell Death

Caption: General mechanism of action for an ADC utilizing a cleavable linker.

Logical_Relationship cluster_components Linker Components & Functions cluster_advantages Advantages in ADC Development Biotin_PEG1_NH2 This compound Linker Biotin Biotin Moiety Biotin_PEG1_NH2->Biotin PEG1 PEG Spacer Biotin_PEG1_NH2->PEG1 NH2 Amine Group Biotin_PEG1_NH2->NH2 Purification Purification & Characterization Biotin->Purification Pharmacokinetics Improved Pharmacokinetics PEG1->Pharmacokinetics Conjugation Versatile Conjugation NH2->Conjugation

Caption: Logical relationship between the components of this compound and their advantages in ADC development.

References

Application Note: A Step-by-Step Guide for Conjugating Biotin-PEG1-NH2 to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1][2][3] This application note provides a detailed protocol for conjugating Biotin-PEG1-NH2 to a peptide. This specific reagent introduces a biotin moiety via a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility of the resulting conjugate and reduce steric hindrance, thereby improving biotin-streptavidin binding.

The conjugation of this compound, which possesses a primary amine, to a peptide is typically achieved by targeting the peptide's carboxyl groups (present at the C-terminus and on aspartic and glutamic acid residues). This reaction is facilitated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups, which then react with NHS to form a more stable NHS-ester intermediate. This intermediate subsequently reacts with the primary amine of the this compound to form a stable amide bond.

This protocol will guide users through the preparation of reagents, the conjugation reaction, purification of the biotinylated peptide, and analytical methods for confirming successful conjugation.

Experimental Protocols

Materials and Reagents
  • Peptide with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0. (Do not use buffers containing primary amines or carboxylates, such as Tris, glycine, or acetate).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free buffer.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or hydroxylamine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Dialysis tubing or cassettes (with appropriate molecular weight cut-off), desalting columns (e.g., Sephadex G-25), or a High-Performance Liquid Chromatography (HPLC) system.

  • Analytical instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) and/or an analytical HPLC system.

Step-by-Step Conjugation Protocol

1. Reagent Preparation:

  • Peptide Solution: Dissolve the peptide in the Activation Buffer at a concentration of 1-10 mg/mL. The exact concentration may need to be optimized based on the peptide's solubility.

  • This compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC and NHS in the Activation Buffer. For example, to make a 100 mM EDC and 100 mM NHS solution. These reagents are moisture-sensitive and should be handled accordingly.

2. Activation of Peptide Carboxyl Groups:

  • In a reaction tube, combine the peptide solution with the EDC and NHS solutions. A typical molar ratio is a 10-fold molar excess of both EDC and NHS over the peptide.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the peptide to form NHS esters.

3. Conjugation Reaction:

  • Add the this compound solution to the activated peptide mixture. A 10 to 20-fold molar excess of this compound relative to the peptide is a common starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution (e.g., Tris-HCl to a final concentration of 20-50 mM).

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Biotinylated Peptide:

  • It is crucial to remove unreacted biotin, EDC, and NHS byproducts from the final biotinylated peptide.

  • Dialysis/Desalting: For larger peptides, dialysis or a desalting column can be used to separate the biotinylated peptide from smaller, unreacted molecules.

  • HPLC: Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying the biotinylated peptide and separating it from the unlabeled peptide.

  • Affinity Chromatography: An avidin (B1170675) or streptavidin-based affinity column can be used to specifically capture the biotinylated peptide, followed by elution.

6. Analysis and Characterization:

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the successful conjugation by observing the mass shift corresponding to the addition of the this compound moiety (Molecular Weight: 330.45 g/mol ).

  • HPLC Analysis: Analytical RP-HPLC can be used to assess the purity of the final product. The biotinylated peptide will typically have a different retention time compared to the unmodified peptide.

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation reaction. These values may require optimization depending on the specific peptide.

ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:EDC:NHS) 1:10:10 to 1:20:20Higher ratios may improve efficiency but can also lead to side reactions.
Molar Ratio (Peptide:this compound) 1:10 to 1:20A significant excess of the biotin reagent drives the reaction to completion.
Activation Time 15-30 minutesAt room temperature.
Conjugation Time 2-4 hours at RT or overnight at 4°CLonger incubation at lower temperatures can sometimes improve yield and reduce side reactions.
Reaction pH (Activation) 4.7-6.0Optimal for EDC chemistry.
Reaction pH (Conjugation) 7.2-7.5Can be adjusted based on the stability of the peptide and the NHS-ester intermediate.

Visualizations

Below is a diagram illustrating the experimental workflow for the conjugation of this compound to a peptide.

experimental_workflow reagent_prep Reagent Preparation (Peptide, this compound, EDC/NHS) activation Peptide Activation (Add EDC/NHS) reagent_prep->activation Peptide in Activation Buffer conjugation Conjugation (Add this compound) activation->conjugation Activated Peptide quenching Quenching (Add Tris or Hydroxylamine) conjugation->quenching Reaction Mixture purification Purification (HPLC, Dialysis, or Desalting) quenching->purification Quenched Mixture analysis Analysis (Mass Spectrometry, HPLC) purification->analysis Purified Biotinylated Peptide

Caption: Experimental workflow for peptide biotinylation.

The following diagram illustrates the chemical reaction pathway for EDC/NHS-mediated conjugation of this compound to a peptide's carboxyl group.

reaction_pathway peptide_cooh Peptide-COOH Carboxyl Group o_acylisourea O-Acylisourea Intermediate (Unstable) peptide_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS-Ester Intermediate (Semi-stable) o_acylisourea->nhs_ester + nhs NHS / Sulfo-NHS nhs->nhs_ester final_product Biotinylated Peptide Stable Amide Bond nhs_ester->final_product + biotin_nh2 This compound Primary Amine biotin_nh2->final_product

Caption: EDC/NHS chemical conjugation pathway.

References

Application Notes and Protocols: Utilizing Biotin-PEG1-NH2 for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biotin (B1667282) moieties is a cornerstone technique in nanomedicine and biotechnology, enabling targeted drug delivery, advanced diagnostics, and highly specific bio-sensing applications.[1] The use of a Polyethylene Glycol (PEG) linker, specifically Biotin-PEG1-NH2, offers significant advantages by increasing the nanoparticle's biocompatibility, stability, and circulation time while providing a reactive primary amine group for covalent attachment to the nanoparticle surface.[2] This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using this compound, with a focus on cancer therapy applications.

The principle behind this strategy lies in the high-affinity, non-covalent interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin.[3] Many cancer cells overexpress biotin receptors to meet the metabolic demands of rapid proliferation, making biotin an excellent targeting ligand for delivering therapeutic payloads specifically to tumor sites.[4][5] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects.

Principle of Biotin-Targeted Nanoparticle Delivery

The fundamental concept involves a multi-step process. First, nanoparticles are surface-functionalized with this compound. The primary amine (-NH2) of the PEG linker is used to form a stable covalent bond with complementary functional groups (e.g., carboxylic acids) on the nanoparticle surface. The PEG chain acts as a spacer, extending the biotin moiety away from the nanoparticle surface to reduce steric hindrance and improve its accessibility for binding.

Once functionalized, these biotinylated nanoparticles can be loaded with therapeutic agents. When introduced into the biological system, the exposed biotin molecules act as targeting ligands, binding with high affinity to biotin receptors overexpressed on the surface of cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the subsequent release of its therapeutic cargo directly within the target cell.

Applications

The primary application of this compound functionalized nanoparticles is in targeted cancer therapy. This strategy has been successfully employed for the delivery of various anticancer drugs, including doxorubicin (B1662922) and paclitaxel, to tumor cells.

Beyond cancer therapy, biotinylated nanoparticles are widely used in:

  • Bio-sensing and Diagnostics: For the detection of specific biomarkers, where the biotin-avidin interaction is used to capture and detect target molecules.

  • Immunoassays: As labels or signal amplification reagents.

  • Affinity Purification: For the isolation of specific proteins or other biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on biotinylated nanoparticles.

Nanoparticle TypeCore Size (nm)Hydrodynamic Diameter (nm)Biotin Conjugation DensityReference
PLGA-210850 pmol/mg polymer (~2650 molecules/NP)
Chitosan-296.82.2 biotin/chitosan molecule
Manganese Ferrite10 ± 4--
Gold (AuNP)11 - 19--
Nanoparticle SystemDrugEffectReference
Biotinylated Micelles-4-fold improvement in cellular uptake
Biotin-conjugated GemcitabineGemcitabine>50% reduction in cell viability compared to drug alone
Biotin-conjugated AuNP->2-fold improvement in cytotoxicity

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugation tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the surface carboxyl groups is recommended (e.g., 5-10 fold excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized, but a 10-50 fold molar excess is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle shaking.

  • Quenching and Washing:

    • Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by incubating for an additional 30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of any unbound this compound and coupling reagents.

  • Final Resuspension and Storage:

    • Resuspend the final washed pellet of biotinylated nanoparticles in a suitable buffer (e.g., PBS) for storage.

    • Store the functionalized nanoparticles at 4°C. For long-term storage, -20°C is recommended.

Protocol 2: Functionalization of Amine-Modified Nanoparticles with NHS-Biotin

This protocol outlines the biotinylation of nanoparticles that have been pre-functionalized with primary amine groups, using an N-hydroxysuccinimide ester of biotin (NHS-Biotin).

Materials:

  • Amine-modified nanoparticles (e.g., aminosilane-coated magnetic nanoparticles)

  • N-hydroxysuccinimide-biotin (NHS-Biotin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugation tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Suspension: Disperse the amine-modified nanoparticles in PBS to a concentration of 1-10 mg/mL.

  • NHS-Biotin Solution: Dissolve NHS-Biotin in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the NHS-Biotin solution to the nanoparticle suspension. A typical protocol might use a ratio of 108 mg of NHS-Biotin for 12 mg of aminated magnetic nanoparticles in 5 ml of DMSO.

    • Incubate the reaction mixture for 24-48 hours at room temperature with continuous stirring.

  • Washing:

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the biotinylated nanoparticles.

    • Discard the supernatant.

    • Wash the nanoparticles by resuspending them in ultrapure water or PBS to remove any unreacted NHS-Biotin and DMSO.

    • Repeat the centrifugation and washing steps multiple times (e.g., 8-9 times) to ensure purity.

  • Final Resuspension and Storage:

    • Resuspend the final nanoparticle pellet in the desired buffer.

    • Store at 4°C for short-term use.

Characterization of Biotinylated Nanoparticles

Successful functionalization should be confirmed using a variety of characterization techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of biotin on the nanoparticle surface by identifying characteristic vibrational bands.

  • Transmission Electron Microscopy (TEM): To assess the size, morphology, and aggregation state of the nanoparticles before and after functionalization.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is expected after PEGylation and biotinylation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential upon functionalization can indicate successful surface modification.

  • Quantitative Biotin Assay: A HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently-labeled streptavidin binding assay can be used to quantify the amount of biotin conjugated to the nanoparticle surface.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_purify Purification & Characterization NP Core Nanoparticle (e.g., PLGA, Iron Oxide) SurfaceMod Surface Modification (e.g., -COOH, -NH2) NP->SurfaceMod Activation Activation of Surface Groups (e.g., EDC/NHS) SurfaceMod->Activation Conjugation Conjugation with This compound Activation->Conjugation Washing Washing & Centrifugation Conjugation->Washing Characterization Characterization (FTIR, DLS, TEM) Washing->Characterization FinalProduct FinalProduct Characterization->FinalProduct Final Biotinylated Nanoparticle

Caption: General workflow for nanoparticle functionalization with this compound.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Cellular Uptake NP Biotinylated Nanoparticle (Drug-Loaded) CancerCell Cancer Cell (Biotin Receptor Overexpression) NP->CancerCell Targeting & Binding Endosome Endosome CancerCell->Endosome Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease TherapeuticEffect Therapeutic Effect (Apoptosis) DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery mechanism using biotinylated nanoparticles.

G BiotinNP Biotinylated Nanoparticle Binding Ligand-Receptor Binding BiotinNP->Binding Receptor Biotin Receptor (on Cancer Cell) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis IntracellularTrafficking Intracellular Trafficking (Endosome/Lysosome) Endocytosis->IntracellularTrafficking DrugRelease Payload Release IntracellularTrafficking->DrugRelease

Caption: Cellular uptake pathway for biotin-functionalized nanoparticles.

References

Application Notes and Protocols for Biotin-PEG1-NH2 in Pull-Down Assays and Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG1-NH2, a heterobifunctional linker, for the effective labeling of target proteins and their subsequent use in pull-down assays and immunoprecipitation (IP). This document outlines detailed protocols for protein biotinylation, affinity purification of interacting partners, and immunoprecipitation of target proteins.

Application Notes

This compound is a versatile reagent that facilitates the covalent attachment of a biotin (B1667282) moiety to a protein of interest. This is achieved through the reaction of its primary amine group with accessible carboxyl groups (glutamic acid, aspartic acid) on the target protein, a reaction mediated by the cross-linking agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). The polyethylene (B3416737) glycol (PEG) spacer arm is a single ethylene (B1197577) glycol unit, which enhances the water solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin group for binding to streptavidin or avidin (B1170675) resins.

The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) forms the basis for its utility in pull-down assays and immunoprecipitation. Once a protein is biotinylated, it can be used as a "bait" to capture and isolate its interacting partners ("prey") from a complex biological sample, such as a cell lysate. Similarly, an antibody can be biotinylated using this reagent and subsequently used to immunoprecipitate its target antigen.

Key Advantages of this compound:

  • Site-Specific Labeling: Targets carboxyl groups on proteins, offering an alternative to more common amine-reactive labeling strategies.

  • Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the biotinylated protein, reducing aggregation.

  • Reduced Steric Hindrance: The PEG linker provides a flexible spacer, allowing for efficient binding of the biotin to streptavidin.

  • Strong and Specific Interaction: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, ensuring high-efficiency capture and stringent washing conditions to minimize non-specific binding.

Data Presentation

The following table presents representative quantitative data from a hypothetical pull-down assay followed by mass spectrometry analysis. In this example, a known bait protein was biotinylated using this compound and used to pull down interacting proteins from a cell lysate. The table summarizes the identification and relative quantification of potential interacting proteins.

Bait ProteinPrey ProteinGene NameMascot ScoreSequence Coverage (%)Fold Change (Biotinylated Bait vs. Control)
Protein XProtein YGENEY2584515.2
Protein XProtein ZGENEZ1753212.8
Protein XProtein AGENEA98218.5
ControlProtein YGENEY1551.0
ControlProtein ZGENEZ1241.0
ControlProtein AGENEA1031.0

Note: This table is for illustrative purposes to demonstrate how quantitative data from a pull-down experiment can be presented. Actual results will vary depending on the specific proteins and experimental conditions.

Experimental Protocols

Protocol 1: Biotinylation of a Target Protein with this compound

This protocol describes the conjugation of this compound to a purified protein containing accessible carboxyl groups.

Materials:

  • Purified target protein (in a carboxyl- and amine-free buffer, e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

  • Reaction tubes

Procedure:

  • Protein Preparation: Dissolve the purified target protein in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Prepare a 10 mM solution of this compound in DMSO or water.

  • Activation of Carboxyl Groups:

    • Add the EDC solution to the protein solution to a final concentration of 2 mM.

    • Add the Sulfo-NHS solution to the protein solution to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the procedure for using the biotinylated protein from Protocol 1 to isolate interacting proteins from a cell lysate.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.8 or SDS-PAGE sample buffer)

  • Reaction tubes

  • Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a new reaction tube.

    • Wash the beads three times with Wash Buffer. For each wash, pellet the beads using a magnetic stand or centrifuge, remove the supernatant, and resuspend in Wash Buffer.

  • Binding of Biotinylated Bait Protein:

    • Resuspend the washed beads in a suitable binding buffer (e.g., PBS).

    • Add the biotinylated bait protein to the bead suspension.

    • Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

  • Washing: Wash the beads three times with Wash Buffer to remove any unbound bait protein.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the beads coated with the biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Pellet the beads and discard the supernatant (unbound fraction).

    • Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads to dissociate the protein complexes.

    • Incubate for 5-10 minutes at room temperature (for glycine elution) or boil for 5-10 minutes (for SDS-PAGE sample buffer elution).

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For protein identification, the eluted sample can be subjected to mass spectrometry.

Protocol 3: Immunoprecipitation Using a Biotinylated Antibody

This protocol describes the use of a biotinylated antibody (prepared using a method analogous to Protocol 1) to immunoprecipitate a target antigen.

Materials:

  • Biotinylated antibody

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate

  • IP Lysis Buffer

  • Wash Buffer

  • Elution Buffer

  • Reaction tubes

Procedure:

  • Cell Lysate Preparation: Prepare cell lysate using a suitable IP Lysis Buffer containing protease inhibitors.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add streptavidin beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube. This step reduces non-specific binding to the beads.

  • Immunocomplex Formation:

    • Add the biotinylated antibody to the pre-cleared cell lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immunocomplex:

    • Add pre-washed streptavidin beads to the lysate-antibody mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads five times with Wash Buffer.

  • Elution: Elute the immunoprecipitated proteins as described in Protocol 2, Step 6.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target antigen.

Mandatory Visualizations

Caption: Workflow for a pull-down assay using a biotinylated bait protein.

Caption: Workflow for immunoprecipitation using a biotinylated antibody.

signaling_pathway_interaction cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 ProteinX Protein X (Bait) Kinase1->ProteinX ProteinY Protein Y (Prey) ProteinX->ProteinY Interaction TranscriptionFactor Transcription Factor ProteinY->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation

Caption: A hypothetical signaling pathway illustrating a protein-protein interaction.

Application Notes and Protocols for Biotin-PEG1-NH2 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of biotinylated reagents in conjunction with streptavidin-fluorophore conjugates is a powerful technique in flow cytometry for the detection of cell surface and intracellular antigens. This method offers significant signal amplification, making it particularly valuable for identifying low-abundance targets. Biotin-PEG1-NH2 is a versatile linker molecule that facilitates the biotinylation of proteins, antibodies, or other molecules of interest for use in flow cytometry and other applications. The polyethylene (B3416737) glycol (PEG) spacer arm reduces steric hindrance, while the terminal amine group (NH2) allows for covalent conjugation to carboxyl groups on the target molecule. These application notes provide detailed protocols for the conjugation of this compound to an antibody and its subsequent use in a flow cytometry staining protocol, along with representative data demonstrating the signal amplification achieved.

Data Presentation

The primary advantage of using a biotin-streptavidin system in flow cytometry is the amplification of the fluorescent signal. This is particularly beneficial for the detection of antigens with low expression levels. The following table summarizes representative quantitative data comparing the Mean Fluorescence Intensity (MFI) of a target cell population stained with a directly conjugated antibody versus a biotinylated antibody detected with a streptavidin-fluorophore conjugate.

Staining MethodTarget AntigenFluorophoreMean Fluorescence Intensity (MFI)Signal Amplification Factor
Direct ConjugationCD25FITC15001x
Biotin-StreptavidinCD25Biotin (B1667282) + Streptavidin-FITC75005x[1]

Note: Data is representative and the actual signal amplification can vary depending on the antibody, antigen density, and experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry

This protocol describes the covalent attachment of the amine-containing this compound linker to the carboxyl groups of an antibody. This is achieved by activating the carboxyl groups on the antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Antibody to be biotinylated (in a buffer free of amines, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer using a desalting column or dialysis.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately after activation, add a 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Storage:

    • Store the purified biotinylated antibody at 2-8°C with a preservative such as sodium azide.

Protocol 2: Indirect Immunofluorescent Staining of Cells for Flow Cytometry

This protocol outlines the steps for staining cells with a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Biotinylated primary antibody (from Protocol 1 or commercially sourced)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-PE)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block to prevent non-specific binding

  • (Optional) Fixation/Permeabilization buffers for intracellular staining

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Receptor Blocking:

    • If necessary, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.

  • Primary Antibody Staining:

    • Add the predetermined optimal concentration of the biotinylated primary antibody to 100 µL of the cell suspension.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Secondary Staining with Streptavidin-Fluorophore:

    • Resuspend the cell pellet in the residual buffer.

    • Add the predetermined optimal concentration of the streptavidin-fluorophore conjugate.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes:

    • Repeat the washing steps as described in step 4.

  • Cell Resuspension and Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer as soon as possible.

Visualizations

Antibody_Biotinylation_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Biotinylation cluster_purification Step 3: Purification Antibody Antibody with -COOH groups Activated_Antibody Activated Antibody with NHS-ester groups Antibody->Activated_Antibody 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Antibody Biotinylated_Antibody Biotinylated Antibody Activated_Antibody->Biotinylated_Antibody 2 hours, RT (pH 7.2-7.5) Biotin_PEG1_NH2 This compound Biotin_PEG1_NH2->Activated_Antibody Purification Desalting Column or Dialysis Biotinylated_Antibody->Purification Quench Quenching Quenching Buffer (Tris or Glycine) Quenching->Biotinylated_Antibody Final_Product Purified Biotinylated Antibody Purification->Final_Product

Caption: Workflow for conjugating this compound to an antibody.

Flow_Cytometry_Staining_Pathway cluster_cell_prep Cell Preparation cluster_primary_staining Primary Antibody Staining cluster_secondary_staining Secondary Staining & Signal Amplification cluster_analysis Analysis Cells Single-Cell Suspension Fc_Block Fc Block (Optional) Cells->Fc_Block 10-15 min, 4°C Stained_Cells_1 Cells with bound Biotinylated Antibody Fc_Block->Stained_Cells_1 20-30 min, 4°C Biotin_Ab Biotinylated Primary Antibody Biotin_Ab->Fc_Block Wash_1 Wash Step Stained_Cells_1->Wash_1 Stained_Cells_2 Fluorescently Labeled Cells Wash_1->Stained_Cells_2 20-30 min, 4°C Streptavidin_Fluor Streptavidin- Fluorophore Conjugate Streptavidin_Fluor->Wash_1 Wash_2 Final Wash Stained_Cells_2->Wash_2 Flow_Cytometer Flow Cytometer Acquisition Wash_2->Flow_Cytometer

Caption: Indirect flow cytometry staining workflow.

References

Application Notes: Immobilizing Proteins on Surfaces with Biotin-PEG1-NH2

Application Notes and Protocols for Creating Biotinylated Probes with Biotin-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid. The resulting biotin-labeled molecule, or "biotinylated probe," can then be detected, purified, or immobilized due to the remarkably strong and specific interaction between biotin and streptavidin (or avidin).[1][2][3][] Biotin-PEG1-NH2 is a biotinylation reagent that contains a single polyethylene (B3416737) glycol (PEG) spacer arm and a terminal primary amine (-NH2) group.[5] The PEG linker increases the hydrophilicity of the resulting conjugate, which can help to prevent aggregation and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

This document provides detailed protocols and application notes for the creation, purification, and characterization of biotinylated probes using this compound, focusing on the labeling of molecules containing carboxyl groups.

Principle of Biotinylation using this compound

This compound is designed to react with carboxyl groups (-COOH) present on target molecules, such as the side chains of aspartic acid and glutamic acid residues in proteins, or the 3' end of oligonucleotides. This reaction is typically facilitated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can react with the primary amine of this compound to form a stable amide bond. The efficiency of this two-step reaction can be significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts efficiently with the amine group at a physiological pH (7.2-8.0) to form the final amide bond.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Molecule_COOH Target Molecule (-COOH) O_acylisourea Reactive O-acylisourea Intermediate Molecule_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Molecule_COOH Hydrolysis (competing reaction) NHS_Ester Semi-stable NHS-Ester Intermediate O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Product Biotinylated Probe (Stable Amide Bond) NHS_Ester->Final_Product + this compound Biotin_NH2 This compound G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Prep_Protein Prepare Protein in Activation Buffer Activate 1. Add EDC/Sulfo-NHS to protein (15 min, RT) Prep_Protein->Activate Prep_Reagents Prepare fresh EDC, Sulfo-NHS, and This compound Prep_Reagents->Activate Conjugate 2. Add this compound 3. Adjust pH to 7.2-7.5 (2h RT or O/N 4°C) Activate->Conjugate Quench 4. Add Quenching Buffer (15 min, RT) Conjugate->Quench Purify Purify Probe (Desalting/Dialysis) Quench->Purify Characterize Characterize Probe (HABA Assay) Purify->Characterize Store Store Probe (-20°C or -80°C) Characterize->Store

References

Biotin-PEG1-NH2: Application Notes and Protocols for Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG1-NH2 is a heterobifunctional linker that plays a pivotal role in advancing nanotechnology and materials science, particularly in the realm of bioconjugation and targeted therapies. This molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a primary amine group for covalent attachment to a wide array of molecules and material surfaces. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in key research areas.

Targeted Drug Delivery using Functionalized Nanoparticles

This compound is extensively used for the surface functionalization of nanoparticles (NPs) to facilitate targeted drug delivery to cancer cells, which often overexpress biotin receptors.[1] The biotin ligand serves as a targeting agent, guiding the drug-loaded nanoparticles to the tumor site, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Quantitative Data for Biotin-PEGylated Nanoparticle Drug Delivery Systems
Nanoparticle Type & DrugParticle Size (nm)Zeta Potential (mV)Drug Loading (DL%)Encapsulation Efficiency (EE%)IC50 ValueCell LineReference
PLGA-PEG-Biotin NPs (SN-38)180 ± 12-5 ± 0.437.96 ± 0.1587.6 ± 1.50.32 µM (24h)4T1[2]
Non-targeted PLGA-PEG NPs (SN-38)170 ± 4-9.7 ± 0.36.76 ± 0.3470.09 ± 50.49 µM (24h)4T1[2]
Free SN-38----0.61 µM (24h)4T1[2]
Biotin-decorated AuNPs (Copper Complex)~20---Lower than non-targeted NPs in vivoHeLa[3]
PEG-functionalized MNPs (Doxorubicin)~250Positive--Dose-dependentMCF-7[4]
Biotin-PEG-PCL Micelles (Paclitaxel)88-118---Highly selective toxicityHeLa 229, MCF-7[5]
Bio-GC/5-FU NPs81.1+39.28.98-Dose- and time-dependentSMMC-7721[2]
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs) with this compound and a Thiolated PEG

This protocol describes the co-functionalization of AuNPs with this compound (for targeting) and a thiolated PEG (for stability and stealth properties).

Materials:

  • Gold nanoparticles (AuNPs) solution (e.g., 10 nm, citrate-stabilized)

  • Biotin-PEG1-Thiol (or a thiol-reactive derivative of this compound)

  • Methoxy-PEG-Thiol (mPEG-SH) (e.g., MW 5000)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Preparation of PEG Solutions:

    • Prepare a 1 mM stock solution of Biotin-PEG1-Thiol in ethanol.

    • Prepare a 1 mM stock solution of mPEG-SH in ethanol.

  • Functionalization of AuNPs:

    • In a microcentrifuge tube, add 1 mL of the AuNP solution.

    • Add the Biotin-PEG1-Thiol and mPEG-SH solutions to the AuNP solution at a desired molar ratio (e.g., 1:100 Biotin-PEG to mPEG-SH) to achieve a final total PEG concentration of 10 µM.

    • Incubate the mixture at room temperature for 24 hours with gentle shaking to allow for the formation of gold-thiol bonds.[1]

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for 10 nm AuNPs).

    • Carefully remove the supernatant containing unbound PEG molecules.

    • Resuspend the AuNP pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.[1]

  • Characterization and Storage:

    • Resuspend the final pellet in a suitable buffer (e.g., PBS) for your downstream application.

    • Characterize the functionalized AuNPs using techniques such as UV-Vis Spectroscopy (to observe the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to determine the hydrodynamic diameter and size distribution), and Zeta Potential measurement (to assess surface charge).

    • Store the Biotin-PEG-functionalized AuNPs at 4°C.

Experimental Workflow: Nanoparticle Functionalization and Targeted Delivery

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Targeted Delivery & Uptake NP Nanoparticle Core (e.g., AuNP, PLGA) BiotinPEG This compound FunctionalizedNP Drug-Loaded & Biotinylated NP BiotinPEG->FunctionalizedNP Conjugation Drug Therapeutic Drug Drug->FunctionalizedNP Encapsulation/ Conjugation CancerCell Cancer Cell (Biotin Receptor Overexpression) FunctionalizedNP->CancerCell Targeting Uptake Receptor-Mediated Endocytosis CancerCell->Uptake Release Intracellular Drug Release Uptake->Release G cluster_0 Sensor Surface Preparation cluster_1 Bioreceptor Immobilization cluster_2 Analyte Detection Sensor Sensor Surface (e.g., Gold) BiotinSAM This compound (as SAM) Sensor->BiotinSAM Immobilization Streptavidin Streptavidin BiotinSAM->Streptavidin Biotin-Streptavidin Binding Antibody Biotinylated Antibody Streptavidin->Antibody Biotin-Streptavidin Binding ImmobilizedAb Immobilized Antibody Analyte Target Analyte ImmobilizedAb->Analyte Specific Binding Detection Signal Generation (e.g., Electrochemical, Optical) Analyte->Detection G cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation cluster_2 Controlled Release PEGNHS Biotin-PEG-NHS BiotinPEG Biotinylated 4-arm PEG PEGNHS->BiotinPEG PEGArm 4-arm PEG-Amine PEGArm->BiotinPEG Hydrogel BSA-loaded Hydrogel BiotinPEG->Hydrogel Streptavidin Streptavidin Streptavidin->Hydrogel Crosslinking BSA Bovine Serum Albumin (BSA) BSA->Hydrogel Entrapment ReleaseMedium Release Medium (PBS) Hydrogel->ReleaseMedium Diffusion ReleasedBSA Released BSA ReleaseMedium->ReleasedBSA G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SMVT SMVT Receptor Endosome Endosome SMVT->Endosome FR Folate Receptor FR->Endosome ASGPR ASGPR ASGPR->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease BiotinNP Biotinylated Nanoparticle BiotinNP->SMVT Receptor-Mediated Endocytosis BiotinNP->FR Receptor-Mediated Endocytosis BiotinNP->ASGPR Receptor-Mediated Endocytosis

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with Biotin-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG1-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to my molecule?

A1: this compound is conjugated to molecules containing carboxyl groups (-COOH), such as proteins, via a two-step process utilizing carbodiimide (B86325) chemistry. First, a carboxyl group on your target molecule is activated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation step forms a semi-stable NHS ester. Subsequently, the primary amine (-NH2) of this compound attacks the NHS ester, forming a stable amide bond and releasing the NHS byproduct.[1][2][3]

Q2: What are the optimal pH conditions for the conjugation reaction?

A2: The two steps of the reaction have different optimal pH ranges. The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH ranging from 7.0 to 8.5. For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with this compound.

Q3: Which buffers should I use, and which should I avoid?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

Recommended BuffersBuffers to Avoid
MES (2-(N-morpholino)ethanesulfonic acid)Tris (tris(hydroxymethyl)aminomethane)
PBS (Phosphate-Buffered Saline) - for the second stepGlycine
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Acetate buffers
Bicarbonate/Carbonate buffersCitrate buffers

Q4: What molar ratio of EDC, NHS, and this compound should I use?

A4: The optimal molar ratio can vary depending on the specific molecules being coupled and the number of available carboxyl groups. However, a common starting point is to use a molar excess of the reagents relative to the carboxyl-containing molecule. Optimization is often necessary to achieve the desired degree of labeling without causing protein aggregation or loss of function.

ReagentRecommended Starting Molar Excess (relative to target molecule)
EDC2 to 10-fold
NHS/Sulfo-NHS2 to 5-fold
This compound10 to 50-fold

Troubleshooting Guide

Issue: Low or No Biotin (B1667282) Conjugation Detected

This is one of the most common issues encountered. The underlying cause can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate), which compete with the reaction. Switch to a recommended buffer like MES for the activation step and PBS or HEPES for the conjugation step.
Suboptimal pH Verify the pH of your reaction buffers. The EDC/NHS activation step requires an acidic pH (4.5-6.0), while the amine coupling step requires a neutral to slightly basic pH (7.0-8.5).
Inactive Reagents EDC and NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. Use fresh, high-quality reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store aqueous solutions of these reagents.
Insufficient Reagent Concentration The molar excess of EDC, NHS, and this compound may need to be empirically optimized. Increase the molar ratio of the biotinylation reagents. For dilute protein solutions, a greater molar excess is often required.
Protein Aggregation/Precipitation High concentrations of EDC or changes in pH can sometimes cause proteins to aggregate and precipitate. If precipitation is observed, try reducing the EDC concentration or ensure your protein is stable in the chosen reaction buffer.
Lack of Available Carboxyl Groups Ensure that your target molecule has accessible carboxyl groups (C-terminus, aspartic acid, glutamic acid residues). If carboxyl groups are limited or sterically hindered, consider a different biotinylation strategy targeting an alternative functional group.

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

  • Buffer Preparation :

    • Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer : 1X PBS, pH 7.4.

    • Quenching Buffer : 1 M Tris-HCl, pH 8.0.

  • Reagent Preparation :

    • Dissolve your protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 100 mM EDC stock solution in anhydrous DMSO or water.

    • Immediately before use, prepare a 100 mM Sulfo-NHS stock solution in water.

    • Prepare a 50 mM this compound stock solution in anhydrous DMSO.

  • Activation of Carboxyl Groups :

    • Add EDC and Sulfo-NHS to the protein solution to achieve a final 10-fold and 5-fold molar excess, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/Sulfo-NHS (Optional but Recommended) :

    • To prevent polymerization, quickly remove excess and hydrolyzed reagents using a desalting column equilibrated with MES buffer.

  • Conjugation with this compound :

    • Immediately add this compound to the activated protein solution to achieve a 20 to 50-fold molar excess.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if a desalting step was not performed.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction :

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Biotinylated Protein :

    • Remove excess, unreacted this compound and reaction byproducts by dialysis, size-exclusion chromatography, or using a desalting column against a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.

  • Principle : The HABA dye binds to avidin (B1170675), producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

  • Materials :

    • HABA/Avidin solution (available in commercial kits or can be prepared).

    • Biotinylated protein sample (purified from free biotin).

    • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.

  • Procedure (Cuvette Method) :

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (this is your A500 HABA/Avidin reading).

    • Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.

    • Incubate for a few minutes until the reading is stable.

    • Measure the absorbance at 500 nm again (this is your A500 HABA/Avidin/Biotin Sample reading).

  • Calculation of Moles of Biotin per Mole of Protein :

    • You will need the following values:

      • Concentration of your protein sample (in mg/mL).

      • Molecular weight of your protein (in g/mol ).

      • A500 HABA/Avidin reading.

      • A500 HABA/Avidin/Biotin Sample reading.

    • The change in absorbance (ΔA500) is used to calculate the biotin concentration. The specific formula will depend on the extinction coefficient of the HABA/Avidin complex, which is typically provided in commercial kits.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Activation Buffer activation Activate Carboxyls (EDC/NHS, pH 4.5-6.0) prep_protein->activation prep_reagents Prepare Fresh EDC/NHS & Biotin Stocks prep_reagents->activation conjugation Add this compound (pH 7.0-8.5) activation->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (Dialysis/Desalting) quenching->purification quantification Quantify Biotin (HABA Assay) purification->quantification storage Store Conjugate quantification->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Low/No Conjugation check_buffer Buffer contains amines (Tris, Glycine)? start->check_buffer check_ph pH optimal for each step? (Activation: 4.5-6.0 Coupling: 7.0-8.5) check_buffer->check_ph No change_buffer Action: Use amine-free buffer (e.g., MES, PBS) check_buffer->change_buffer Yes check_reagents Reagents fresh? (EDC/NHS are moisture sensitive) check_ph->check_reagents Yes adjust_ph Action: Verify and adjust buffer pH check_ph->adjust_ph No check_ratio Molar ratio sufficient? check_reagents->check_ratio Yes use_fresh Action: Use fresh reagents, prepare stocks just before use check_reagents->use_fresh No increase_ratio Action: Increase molar excess of this compound, EDC, NHS check_ratio->increase_ratio No end Re-evaluate Conjugation check_ratio->end Yes change_buffer->end adjust_ph->end use_fresh->end increase_ratio->end

Caption: Troubleshooting decision tree for low conjugation efficiency.

reaction_pathway molecule Target Molecule R-COOH activated_intermediate O-acylisourea Intermediate (Unstable) molecule->activated_intermediate + pH 4.5-6.0 edc EDC edc->activated_intermediate nhs_ester NHS Ester R-CO-NHS (Semi-stable) activated_intermediate->nhs_ester byproduct1 Urea byproduct activated_intermediate->byproduct1 Hydrolysis nhs NHS / Sulfo-NHS nhs->nhs_ester conjugate Final Conjugate R-CO-NH-PEG-Biotin nhs_ester->conjugate + pH 7.0-8.5 biotin This compound H2N-PEG-Biotin biotin->conjugate byproduct2 NHS conjugate->byproduct2

Caption: EDC/NHS reaction pathway for this compound conjugation.

References

preventing aggregation of proteins after Biotin-PEG1-NH2 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after Biotin-PEG1-NH2 labeling.

Troubleshooting Guide: Protein Aggregation After Biotinylation

Protein aggregation is a common issue encountered after biotinylation. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and resolve common causes of protein aggregation during and after biotinylation.

G cluster_0 Start: Protein Aggregation Observed cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Post-Labeling Handling cluster_4 Resolution start Aggregation/Precipitation Observed After Labeling check_reagents 1. Check Reagents - Fresh this compound? - Correct Buffer Composition? start->check_reagents check_protein 2. Assess Protein Sample - Initial solubility? - Concentration too high? check_reagents->check_protein optimize_ph 4. Adjust Buffer pH - Move pH away from pI check_reagents->optimize_ph Amine-containing buffer? optimize_ratio 3. Optimize Molar Ratio - Reduce Biotin (B1667282):Protein Ratio check_protein->optimize_ratio check_protein->optimize_ratio High concentration? optimize_ratio->optimize_ph resolved Problem Resolved - Soluble, labeled protein optimize_ratio->resolved Ratio optimized optimize_salt 5. Modify Salt Concentration - Test range of salt concentrations optimize_ph->optimize_salt optimize_ph->resolved pH adjusted additives 6. Use Additives - Reducing agents, detergents, etc. optimize_salt->additives optimize_salt->resolved Ionic strength optimized purification 7. Purification Method - Gentle removal of excess biotin (e.g., Desalting Column) additives->purification additives->resolved Stabilizer added storage 8. Storage Conditions - Cryoprotectants (e.g., glycerol) - Optimal temperature purification->storage purification->resolved Gentle purification storage->resolved storage->resolved Storage optimized

Caption: Troubleshooting decision tree for protein aggregation post-biotinylation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating after adding this compound?

A1: Protein precipitation upon addition of a biotinylating reagent can be attributed to several factors:

  • Change in Protein Surface Charge: The reaction between this compound and primary amines on the protein surface neutralizes the positive charge of the amine groups. This alteration in the net charge of the protein can shift its isoelectric point (pI) closer to the pH of the buffer, reducing its solubility and causing precipitation.[1]

  • High Protein Concentration: Labeling reactions are often performed at high protein concentrations to enhance efficiency, but this can also increase the likelihood of aggregation.[2]

  • Buffer Composition: The buffer system itself might be suboptimal for your protein's stability once the labeling reaction is initiated. For instance, if the buffer pH is too close to the pI of your protein, its solubility will be minimal.[2][3]

  • Hydrophobic Interactions: Although PEG is hydrophilic, the biotin moiety is relatively hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein surface, leading to aggregation.[4]

Q2: What is the optimal molar excess of this compound to protein?

A2: The optimal molar excess depends on the protein and its concentration. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[5][6] However, if you observe aggregation, you should consider reducing this ratio. It is advisable to perform a titration to determine the optimal ratio that provides sufficient labeling without causing precipitation.

Protein ConcentrationRecommended Starting Molar Excess of Biotin Reagent
1-10 mg/mL20-fold
≤ 2 mg/mL≥ 20-fold[5]
50-200 µg/mL50-fold[6]

Q3: How can I modify my buffer to prevent aggregation?

A3: Buffer optimization is a critical step in preventing protein aggregation. Consider the following modifications:

  • pH Adjustment: Ensure the buffer pH is at least 1-1.5 units away from your protein's pI.[2][3] For amine-reactive labeling with NHS esters, a pH range of 7.2-8.5 is generally recommended.[7]

  • Ionic Strength: The salt concentration can influence protein solubility. Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein.[1]

  • Additives: The inclusion of certain additives can stabilize your protein and prevent aggregation.

Additive TypeExamplesConcentrationMechanism of Action
Reducing Agents DTT, TCEP1-5 mMPrevents intermolecular disulfide bond formation.[2][3]
Non-denaturing Detergents Tween-20, CHAPS0.01% - 0.1%Reduce hydrophobic interactions.[2][3]
Osmolytes/Cryoprotectants Glycerol (B35011), Sucrose5% - 20% (v/v)Stabilize the native protein structure.[2]
Amino Acids Arginine, Glutamate50-500 mMSuppress aggregation by binding to charged and hydrophobic patches.[2]

Q4: Can the purification method after labeling contribute to aggregation?

A4: Yes, the method used to remove excess, unreacted biotin can impact protein stability. Harsh purification methods can induce stress on the protein, leading to aggregation. It is recommended to use gentle methods such as:

  • Desalting Columns/Spin Columns: These are rapid and effective for removing small molecules from a protein solution.[8]

  • Dialysis: A gentle but slower method for buffer exchange and removal of small molecules.[8]

Q5: How should I store my biotinylated protein to prevent aggregation?

A5: Proper storage is crucial for the long-term stability of your biotinylated protein.

  • Temperature: For short-term storage, 4°C may be sufficient. For long-term storage, -80°C is recommended.[2]

  • Cryoprotectants: The addition of cryoprotectants like glycerol (at 20-50% v/v) can prevent aggregation during freeze-thaw cycles.[2]

  • Protein Concentration: Store the protein at a concentration known to be stable. If high concentrations are required, ensure the storage buffer is optimized with stabilizing excipients.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol provides a general procedure for biotinylating a protein using an amine-reactive this compound reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Sample:

    • Ensure your protein is in an amine-free buffer (e.g., PBS). If it is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the Biotin Reagent:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotin reagent solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the biotin reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris or glycine.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Biotinylated Protein:

    • Remove the excess, unreacted biotin and quenching buffer using a desalting column or by dialyzing against a suitable storage buffer.

Protocol 2: Analysis of Protein Aggregation using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[2][9]

Materials:

  • Biotinylated protein sample

  • SEC column suitable for the molecular weight of your protein

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter your biotinylated protein sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection and Separation:

    • Inject an appropriate volume of your filtered sample onto the column.

    • Run the separation at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Aggregates will elute earlier than the monomeric protein.

    • Integrate the peak areas to determine the relative percentage of monomer, dimer, and higher-order aggregates.

Protocol 3: Analysis of Protein Aggregation using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[10][11]

Materials:

  • Biotinylated protein sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Filter your biotinylated protein sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

    • Ensure there are no air bubbles in the sample.

  • Instrument Setup:

    • Set the appropriate parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement.

  • Data Analysis:

    • The instrument software will generate a size distribution profile.

    • A monomodal peak corresponding to the expected size of your monomeric protein indicates a homogenous sample.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) will also give an indication of the heterogeneity of the sample.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors influencing protein stability during biotinylation and the potential for aggregation.

G cluster_0 Input Factors cluster_1 Biotinylation Process cluster_2 Intermediate Effects cluster_3 Outcome Protein Protein Properties (pI, Concentration, Stability) Reaction Labeling Reaction Protein->Reaction Biotin This compound (Molar Ratio) Biotin->Reaction Buffer Buffer Conditions (pH, Ionic Strength, Additives) Buffer->Reaction Soluble Soluble Labeled Protein Buffer->Soluble Optimal Conditions Charge Altered Surface Charge Reaction->Charge Hydrophobicity Increased Hydrophobicity Reaction->Hydrophobicity Conformation Conformational Changes Reaction->Conformation Reaction->Soluble Controlled Labeling Aggregation Protein Aggregation Charge->Aggregation Hydrophobicity->Aggregation Conformation->Aggregation

Caption: Factors influencing protein aggregation during biotinylation.

References

common mistakes to avoid when using Biotin-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG1-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a biotin (B1667282) moiety and a primary amine group connected by a single polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The biotin group exhibits a very high affinity for avidin (B1170675) and streptavidin, making it an excellent tag for detection, purification, and immobilization of molecules.[4][5] The primary amine group (-NH2) allows for the conjugation of this linker to various functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxyl groups (in the presence of a crosslinker like EDC), enabling the biotinylation of proteins, antibodies, and other molecules. It is commonly used in medical research, drug release, nanotechnology, and cell culture applications.

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of this compound. It is recommended to store the solid compound at -20°C or -5°C, protected from moisture and light. Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent. For preparing stock solutions, it is advisable to use an anhydrous organic solvent such as DMSO or DMF. Aqueous solutions of the reagent are not recommended for long-term storage.

Q3: What are the optimal reaction conditions for using this compound?

The optimal reaction conditions depend on the target molecule and the conjugation chemistry employed. When reacting the primary amine of this compound with an NHS ester, a pH range of 7.2 to 8.5 is generally recommended. The reaction rate increases at a higher pH, but so does the rate of hydrolysis of the NHS ester. It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.

Q4: How can I confirm successful biotinylation of my molecule?

Several methods can be used to confirm biotinylation. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of biotin incorporation. This assay is based on the displacement of HABA from avidin by the biotinylated sample, leading to a decrease in absorbance at 500 nm. Other methods include Western blotting with streptavidin-HRP, ELISA, and mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

Troubleshooting Guides

Issue 1: Low or No Biotinylation Detected
Possible Cause Recommended Solution
Inactive this compound Reagent Ensure the reagent has been stored correctly at -20°C or -5°C with a desiccant and allowed to warm to room temperature before opening to prevent moisture contamination. Consider using a fresh vial of the reagent.
Presence of Competing Primary Amines in Buffer Avoid using buffers containing primary amines like Tris or glycine. Perform buffer exchange into an amine-free buffer such as PBS or HEPES prior to the conjugation reaction.
Suboptimal Reaction pH For reactions with NHS esters, ensure the pH is maintained between 7.2 and 8.5. For other chemistries, consult the relevant literature for the optimal pH range.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to the target molecule. A 5- to 20-fold molar excess is a good starting point for protein solutions >2mg/mL.
Low Concentration of Target Molecule For dilute protein solutions (≤ 2mg/mL), a higher molar excess of the biotinylation reagent (≥ 20-fold) may be required. Concentrate the sample if possible.
Steric Hindrance The target functional group on your molecule of interest may be sterically hindered. Consider using a Biotin-PEG linker with a longer PEG chain to overcome this.
Issue 2: High Non-Specific Binding
Possible Cause Recommended Solution
Hydrophobic or Charge-based Interactions Increase the salt concentration (e.g., up to 0.5 M NaCl) in your washing buffers to disrupt ionic interactions.
Insufficient Blocking Block surfaces or beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before introducing the biotinylated sample.
Inadequate Washing Optimize washing steps by increasing the number of washes, the volume of washing buffer, or the duration of each wash. Consider including a non-ionic surfactant like Tween 20 in the wash buffers to reduce hydrophobic interactions.
Endogenous Biotin in Samples For cell lysates or tissue preparations, endogenous biotinylated proteins can cause background signals. Consider performing a pre-clearing step with streptavidin-agarose beads to remove these before adding your biotinylated molecule.

Experimental Protocols & Data

General Protocol for Protein Biotinylation using an NHS-Ester Crosslinker
  • Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). If your current buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Prepare NHS-Ester Crosslinker Solution: Dissolve the NHS-ester crosslinker in anhydrous DMSO.

  • Conjugation Reaction:

    • First, react your protein with the desired molar excess of the NHS-ester crosslinker according to the manufacturer's instructions.

    • After the initial reaction, add the desired molar excess of this compound to the activated protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Summary of Key Experimental Parameters
ParameterRecommended Value/ConditionNotes
Storage Temperature -20°C or -5°CProtect from moisture and light.
Reaction pH (with NHS Esters) 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis.
Recommended Buffers PBS, HEPES, Bicarbonate/CarbonateMust be free of primary amines.
Molar Excess of Reagent 5-20x for protein >2mg/mLMay need to be optimized for your specific application.
Solvents for Stock Solution Anhydrous DMSO or DMFPrepare fresh before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Amine-Free Buffer (e.g., PBS, pH 7.4) p2 Prepare Protein Sample (1-10 mg/mL) p3 Prepare this compound Stock Solution (in DMSO) r1 Mix Protein and This compound p2->r1 p3->r1 r2 Incubate (RT for 30-60 min or 4°C for 2h) r1->r2 r3 Quench Reaction (e.g., with Tris buffer) r2->r3 pu1 Remove Excess Reagent (Desalting/Dialysis) r3->pu1 a1 Analysis of Biotinylation (HABA Assay, Western Blot) pu1->a1

Caption: Experimental workflow for protein biotinylation.

troubleshooting_logic start Low or No Biotinylation Signal q1 Is the reagent stored correctly and handled to avoid moisture? start->q1 s1 Use a fresh vial of this compound. Equilibrate to RT before opening. q1->s1 No q2 Does your reaction buffer contain primary amines (Tris, glycine)? q1->q2 Yes s2 Perform buffer exchange into an amine-free buffer (PBS, HEPES). q2->s2 Yes q3 Is the reaction pH optimal (e.g., 7.2-8.5 for NHS esters)? q2->q3 No s3 Adjust pH of the reaction buffer. q3->s3 No q4 Is the molar excess of This compound sufficient? q3->q4 Yes s4 Increase the molar excess of the reagent. q4->s4 No

Caption: Troubleshooting low biotinylation efficiency.

References

Biotin-PEG1-NH2 hydrolysis and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the hydrolysis of Biotin-PEG1-NH2 and best practices for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a heterobifunctional linker molecule. It consists of three key components:

  • Biotin (B1667282): A vitamin that exhibits a very strong and specific binding affinity for avidin (B1170675) and streptavidin proteins, making it an excellent tag for detection and purification.

  • Polyethylene (B3416737) Glycol (PEG) Spacer (n=1): A single ethylene (B1197577) glycol unit that acts as a hydrophilic spacer. This spacer enhances water solubility and provides flexibility, which can reduce steric hindrance during binding interactions.[1][2]

  • Primary Amine (-NH2): A reactive functional group that can form stable covalent bonds with various electrophiles, most commonly activated carboxylic acids (e.g., NHS esters), to conjugate the biotin-PEG linker to a target molecule.[3][4]

Q2: What is hydrolysis in the context of this compound?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, there are two primary potential sites for hydrolysis:

  • Amide Bond: The amide bond linking the biotin moiety to the PEG spacer is susceptible to hydrolysis under certain conditions.

  • PEG Linker: The ether bonds within the polyethylene glycol chain can also undergo degradation, although this is generally less common under typical experimental conditions.

Q3: What factors can contribute to the hydrolysis of this compound?

A3: Several factors can promote the hydrolysis of this reagent:

  • pH: Extreme pH conditions (highly acidic or highly alkaline) can catalyze the hydrolysis of the amide bond.[5][6]

  • Moisture: As a hygroscopic material, this compound can absorb moisture from the atmosphere, which can lead to hydrolysis, especially if not stored under desiccated conditions.[7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Enzymatic Degradation: In biological systems, certain enzymes may be capable of cleaving the amide bond or the PEG linker.[8]

  • Oxidizing Agents: The PEG chain can be susceptible to oxidative degradation.[2]

Q4: How can I detect if my this compound has hydrolyzed?

A4: Detecting hydrolysis can be challenging without analytical instrumentation. However, you might observe:

  • Reduced Conjugation Efficiency: If the primary amine is compromised or the biotin tag is cleaved, you will see a decrease in the efficiency of your biotinylation reaction.

  • Inconsistent Results: Unexplained variability in your experimental outcomes could be an indicator of reagent degradation.

  • Analytical Techniques: Methods such as Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify degradation products by comparing a sample of your reagent to a known standard.

Troubleshooting Guide

This guide addresses common issues related to the hydrolysis of this compound and provides solutions to mitigate these problems.

Problem Possible Cause Recommended Solution
Low or no biotinylation of the target molecule. Hydrolysis of the amide bond: The biotin tag has been cleaved from the PEG-amine linker, resulting in a non-functional reagent.1. Verify Storage Conditions: Ensure the reagent has been stored at -20°C or lower in a desiccated environment.[3] 2. Use Fresh Reagent: If hydrolysis is suspected, use a fresh, unopened vial of this compound. 3. Optimize Reaction pH: Perform conjugation reactions in a pH range of 7-9 to minimize amide bond hydrolysis.[8]
Inconsistent results between experiments. Partial degradation of the reagent: The this compound stock may be partially hydrolyzed due to improper handling or storage.1. Aliquot the Reagent: Upon receipt, aliquot the solid reagent into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture exposure. 2. Prepare Fresh Solutions: Dissolve the reagent in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use. Do not store aqueous solutions of the reagent for extended periods.[9][10]
Precipitation of the reagent in the reaction mixture. Poor solubility due to degradation: Hydrolysis products may have different solubility profiles compared to the intact reagent.1. Confirm Reagent Integrity: Before use, visually inspect the solid reagent for any changes in appearance (e.g., clumping, discoloration). 2. Ensure Proper Dissolution: Ensure the reagent is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound
  • Upon Receipt:

    • Inspect the vial to ensure the seal is intact.

    • Store the vial immediately at -20°C or colder in a desiccated container.[3]

  • Aliquoting (Recommended for multi-use):

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • In a dry environment (e.g., under a stream of inert gas like argon or nitrogen), weigh out the desired amounts of the solid reagent into separate, clean, and dry microcentrifuge tubes.

    • Store the aliquots at -20°C or colder in a desiccated container.

  • Preparation of Stock Solution:

    • Allow an aliquot to warm to room temperature before opening.

    • Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the solid to create a stock solution of a desired concentration (e.g., 10 mg/mL).[10]

    • Vortex briefly to ensure complete dissolution.

    • This stock solution should be used immediately. If short-term storage is necessary, it should be stored at -20°C with desiccation. Avoid repeated freeze-thaw cycles.

Protocol 2: General Bioconjugation Reaction with this compound

This protocol describes a general procedure for conjugating this compound to a protein with an activated carboxylic acid (NHS ester).

  • Buffer Preparation:

    • Prepare a reaction buffer that is free of primary amines (e.g., PBS, HEPES). Avoid buffers like Tris or glycine.[12]

    • Ensure the pH of the buffer is between 7.2 and 8.5 for optimal reaction with NHS esters.[12]

  • Protein Preparation:

    • Dissolve or exchange the protein into the amine-free reaction buffer.

  • Reaction Setup:

    • Calculate the required amount of this compound stock solution needed to achieve the desired molar excess over the protein.

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the biotinylated protein from excess reagent and byproducts using a suitable method such as dialysis or size-exclusion chromatography.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage and Handling cluster_reaction Reaction Preparation cluster_conjugation Conjugation Receipt Receive this compound Store Store at -20°C with Desiccant Receipt->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot Store_Aliquot Store Aliquots at -20°C with Desiccant Aliquot->Store_Aliquot Warm_Aliquot Warm Aliquot to Room Temp Store_Aliquot->Warm_Aliquot Dissolve Dissolve in Anhydrous DMSO or DMF Warm_Aliquot->Dissolve Use_Immediately Use Solution Immediately Dissolve->Use_Immediately Reaction Perform Conjugation in Amine-Free Buffer (pH 7-9) Use_Immediately->Reaction Purify Purify Conjugate Reaction->Purify

Caption: Workflow for preventing this compound hydrolysis.

Hydrolysis_Troubleshooting Start Low Biotinylation Efficiency? Check_Storage Check Storage Conditions (-20°C, Desiccated) Start->Check_Storage Yes Check_Age Is Reagent Old or Frequently Thawed? Check_Storage->Check_Age Storage OK Use_New Use Fresh Aliquot or New Vial Check_Age->Use_New Yes Check_pH Is Reaction pH Outside 7-9? Check_Age->Check_pH No Success Problem Solved Use_New->Success Adjust_pH Adjust pH to 7-9 Check_pH->Adjust_pH Yes Check_Buffer Does Buffer Contain Primary Amines? Check_pH->Check_Buffer No Adjust_pH->Success Change_Buffer Use Amine-Free Buffer (PBS, HEPES) Check_Buffer->Change_Buffer Yes Check_Buffer->Success No Change_Buffer->Success

Caption: Troubleshooting logic for low biotinylation efficiency.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Biotin-PEG1-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of Biotin-PEG1-NH2 conjugates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a chemical modification reagent used to attach a biotin (B1667282) molecule to a target molecule, such as a protein, antibody, or peptide.[1][2][3] It consists of three key components:

  • Biotin: A vitamin that forms an exceptionally strong and specific non-covalent bond with avidin (B1170675) and streptavidin proteins (Kd = 10⁻¹⁵ M).[4][5][6][7] This interaction is fundamental to many detection and purification systems in biotechnology.[8][]

  • PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer. The PEG linker is known to reduce non-specific binding by creating a hydrated layer around the conjugated molecule, which can sterically hinder unwanted interactions.[10][11][12] It also enhances the water solubility and stability of the conjugate.[2][]

  • NH2 (Amine group): A primary amine that serves as a reactive handle for covalently attaching the biotin-PEG moiety to target molecules, typically through reactions with activated esters (like NHS esters) or carboxylic acids.[1][2][13]

Q2: What causes non-specific binding (NSB) when using biotinylated conjugates?

Non-specific binding refers to the undesirable adhesion of your biotinylated molecule to surfaces or other molecules aside from the intended target.[11] This can lead to high background signals, reduced signal-to-noise ratios, and inaccurate results in assays like ELISA, Western blotting, and immunohistochemistry.[11] Key causes include:

  • Hydrophobic and Electrostatic Interactions: Molecules can non-specifically adhere to surfaces due to hydrophobic or electrostatic forces.[11][14][15]

  • Endogenous Biotin: Many biological samples, particularly from tissues like the liver and kidney, contain naturally occurring biotinylated proteins (e.g., carboxylases).[4][5][11] Streptavidin-based detection systems can bind to this endogenous biotin, causing false-positive signals.[5][16]

  • Contamination in Reagents: Blocking agents like non-fat dry milk and BSA can sometimes contain endogenous biotin, contributing to background noise.[8][17]

  • Properties of Avidin/Streptavidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding through carbohydrate interactions and charge effects. Streptavidin, being non-glycosylated, generally exhibits less non-specific binding.[4][8] NeutrAvidin is a deglycosylated form of avidin with a neutral pI, further minimizing non-specific interactions.[4]

  • Aggregation of the Biotinylated Probe: The biotinylated molecule itself may form aggregates that can bind non-specifically.[11]

Q3: How does the PEG linker in this compound help reduce non-specific binding?

The polyethylene (B3416737) glycol (PEG) linker plays a significant role in minimizing non-specific binding. PEG is a neutral, hydrophilic polymer that forms a flexible, water-soluble shield around the biotinylated molecule.[11][12] This "stealth" property has two main benefits:

  • Steric Hindrance: The PEG chain creates a physical barrier that prevents the biotinylated molecule from making unwanted close contact with other surfaces and proteins.[11][12]

  • Reduced Hydrophobic Interactions: The hydrophilic nature of PEG helps to mask hydrophobic regions on the conjugated molecule, reducing a common source of non-specific binding.[11]

Studies have shown that PEG-modified surfaces can significantly decrease non-specific protein adsorption.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to non-specific binding.

Issue 1: High Background Signal in an ELISA Assay

High background in an ELISA can obscure the specific signal from your target analyte.

high_background_elisa start High Background in ELISA check_blocking Step 1: Optimize Blocking Step start->check_blocking check_reagents Step 2: Evaluate Reagents check_blocking->check_reagents If issue persists check_washing Step 3: Increase Washing Stringency check_reagents->check_washing If issue persists check_concentrations Step 4: Titrate Antibody/Streptavidin Concentrations check_washing->check_concentrations If issue persists end_success Problem Resolved check_concentrations->end_success Successful end_fail Consult Further Resources check_concentrations->end_fail Unsuccessful western_blot_workflow start Transfer Proteins to Membrane block Block Membrane (e.g., 5% BSA in TBST) for 1 hour start->block wash1 Wash 3x with TBST block->wash1 primary_ab Incubate with Primary Antibody wash1->primary_ab wash2 Wash 3x with TBST primary_ab->wash2 secondary_ab Incubate with Biotinylated Secondary Antibody wash2->secondary_ab wash3 Wash 3x with TBST secondary_ab->wash3 streptavidin_hrp Incubate with Streptavidin-HRP wash3->streptavidin_hrp wash4 Wash 3x with TBST streptavidin_hrp->wash4 develop Develop with ECL Substrate wash4->develop biotin_blocking_pathway cluster_0 Step 1: Avidin Incubation cluster_1 Step 2: Biotin Incubation cluster_2 Result EndogenousBiotin Endogenous Biotin in Tissue BlockedBiotin Saturated Endogenous Biotin (Streptavidin-Biotin Complex) EndogenousBiotin->BlockedBiotin Binds to Avidin Excess Streptavidin Avidin->BlockedBiotin FullyBlockedComplex Fully Blocked Complex (All sites occupied) BlockedBiotin->FullyBlockedComplex FreeBiotin Excess Free Biotin FreeBiotin->FullyBlockedComplex Blocks remaining sites ReadyForAssay Sample ready for Biotinylated Probe FullyBlockedComplex->ReadyForAssay

References

Biotin-PEG1-NH2 reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG1-NH2 and related conjugation chemistries. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a biotinylation reagent that contains a single polyethylene (B3416737) glycol (PEG) spacer arm and a terminal primary amine (-NH2) group.[1] The primary amine is the reactive functional group that allows for the conjugation of the biotin-PEG moiety to other molecules.[1]

Q2: What types of functional groups can this compound react with?

The primary amine of this compound can be conjugated to various functional groups, most commonly:

  • Activated esters , such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2]

  • Carboxylic acids (-COOH) , via a carbodiimide (B86325) crosslinker like EDC, often in the presence of NHS to enhance efficiency.[3]

Q3: What are the optimal pH conditions for reacting this compound?

The optimal pH depends on the functional group of the molecule you are targeting:

  • For reaction with NHS esters: The reaction is most efficient at a pH between 7.0 and 9.0. A commonly used buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.

  • For reaction with carboxylic acids (using EDC/NHS): This is a two-step process with different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient in an acidic environment (pH 4.5-6.0), typically using a buffer like MES. The subsequent coupling of the activated carboxyl group to the amine of this compound is most efficient at a pH of 7.0-8.5, often in a buffer like PBS.

Q4: Which buffers should I avoid during the conjugation reaction?

It is critical to avoid buffers that contain primary amines or carboxylates, as these will compete with the intended reaction.

  • When reacting with NHS esters: Avoid buffers containing primary amines, such as Tris and glycine.

  • When reacting with carboxylic acids (using EDC): Avoid buffers with amines, phosphates, or carboxylates during the activation step.

Q5: How should I store and handle my this compound and related crosslinkers like EDC and NHS?

Biotin-PEG reagents and crosslinkers like EDC and NHS are often moisture-sensitive.

  • Storage: Store reagents desiccated at -20°C.

  • Handling: Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use as they are susceptible to hydrolysis. Do not store aqueous solutions of these reagents.

Troubleshooting Guides

Issue 1: Low or No Biotin (B1667282) Labeling Detected
Potential Cause Recommended Solution
Incorrect Buffer Composition Ensure the reaction buffer is free of competing functional groups. For NHS ester reactions, avoid primary amines (e.g., Tris, glycine). For EDC/NHS reactions, use non-amine and non-carboxylate buffers like MES for activation and PBS for coupling.
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range for your specific chemistry (pH 7-9 for NHS esters; pH 4.5-6.0 for EDC activation, then pH 7.0-8.5 for coupling).
Inactive Reagents EDC and NHS are highly sensitive to moisture. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of Reactive Groups Both NHS esters and the EDC-activated carboxyl intermediate are susceptible to hydrolysis in aqueous solutions. Perform the reaction steps as quickly as possible after adding the reagents. For two-step EDC/NHS reactions, add the this compound promptly after the carboxyl activation step.
Insufficient Molar Excess of Reagents The optimal molar ratio can vary. For NHS ester reactions, a 10-20 fold molar excess of the biotin reagent over the protein is a common starting point. For EDC/NHS reactions, a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is often recommended. Optimization may be required.
Issue 2: Precipitation of Protein/Molecule During Reaction
Potential Cause Recommended Solution
Protein Aggregation The change in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High Crosslinker Concentration In some cases, very high concentrations of EDC can lead to protein precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Solvent Mismatch If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.

Experimental Protocols & Reaction Parameters

Protocol 1: Conjugation of this compound to an NHS-Activated Molecule

This protocol outlines the general steps for labeling a molecule containing an NHS ester with this compound.

Methodology:

  • Prepare the Target Molecule: Dissolve your NHS-activated molecule in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in the reaction buffer or a compatible solvent like DMSO.

  • Reaction Incubation: Add the desired molar excess of the this compound solution to the target molecule solution.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Optimization Parameters for NHS Ester Reaction:

ParameterRecommended RangeNotes
Reaction pH 7.0 - 9.0Higher pH increases reaction rate but also the rate of NHS-ester hydrolysis. pH 7.2-8.0 is a common starting point.
Temperature (°C) 4 or 20-25 (Room Temp)Room temperature reactions are faster (30-60 min). Reactions on ice (2 hours) can be used to slow down the reaction and potentially reduce non-specific modifications or protein degradation.
Reaction Time 30 min - 2 hoursLonger incubation does not necessarily increase yield due to hydrolysis of the NHS ester.
Molar Ratio (Biotin:Molecule) 5:1 to 25:1The optimal ratio depends on the number of available NHS-ester sites and the desired degree of labeling. Start with a 10- to 20-fold molar excess.
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS

This protocol describes a two-step method for labeling a carboxyl-containing molecule (e.g., a protein's C-terminus or Asp/Glu residues) with this compound.

Methodology:

  • Prepare the Carboxyl-Molecule: Dissolve the molecule to be labeled in an amine- and carboxyl-free activation buffer (e.g., 50 mM MES, pH 4.7-6.0).

  • Activate Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

    • Add EDC and NHS to the molecule solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Couple this compound:

    • Option A (One-pot): Adjust the pH of the reaction mixture to 7.2-8.5 by adding a coupling buffer (e.g., PBS). Then, add the this compound.

    • Option B (Two-step with purification): Remove excess EDC and NHS byproducts using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5). Immediately add the this compound to the activated molecule.

  • Incubation: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted activated carboxyl groups.

  • Purification: Purify the biotinylated molecule to remove unreacted reagents and byproducts.

Optimization Parameters for EDC/NHS Reaction:

ParameterActivation StepCoupling StepNotes
Reaction pH 4.5 - 6.07.0 - 8.5Use MES buffer for activation. Use PBS or Borate buffer for coupling.
Temperature (°C) 20-25 (Room Temp)4 or 20-25 (Room Temp)Activation is rapid. Coupling can be done at RT for 1-2 hours or at 4°C overnight for convenience or for sensitive proteins.
Reaction Time 15 - 30 minutes1 hour - overnightProlonged activation can lead to hydrolysis of the NHS ester intermediate.
Molar Ratio (Molecule:EDC:NHS) 1:2:2 to 1:10:5-Optimal ratios must be determined empirically. A common starting point is a molar excess of EDC and NHS over the available carboxyl groups.

Visualized Workflows

G cluster_0 Workflow for this compound Reaction with NHS Ester prep_mol Prepare NHS-activated molecule in PBS (pH 7.2-8.0) mix Add this compound to molecule solution prep_mol->mix prep_biotin Dissolve this compound immediately before use prep_biotin->mix incubate Incubate: 30-60 min at RT or 2h at 4°C mix->incubate quench Quench reaction (Optional) incubate->quench purify Purify conjugate (Desalting/Dialysis) quench->purify

Caption: General workflow for conjugating this compound to an NHS-activated molecule.

G cluster_1 Workflow for this compound Reaction with Carboxylic Acid (EDC/NHS) prep_cooh Dissolve carboxyl-molecule in MES buffer (pH 4.5-6.0) add_edc_nhs Add fresh EDC and NHS to activate prep_cooh->add_edc_nhs incubate_act Incubate 15-30 min at Room Temperature add_edc_nhs->incubate_act ph_adjust Adjust pH to 7.2-8.5 (or buffer exchange) incubate_act->ph_adjust add_biotin Add this compound ph_adjust->add_biotin incubate_couple Incubate: 1-2h at RT or overnight at 4°C add_biotin->incubate_couple purify_final Quench and Purify final conjugate incubate_couple->purify_final

Caption: Two-step workflow for conjugating this compound to a carboxyl group using EDC/NHS chemistry.

G rect_node rect_node start Low Biotinylation Yield? check_buffer Buffer contains competing groups? start->check_buffer check_ph pH optimal for reaction? check_buffer->check_ph No sol_buffer Use amine/carboxylate-free buffers (e.g., PBS, MES) check_buffer->sol_buffer Yes check_reagents Reagents fresh and stored correctly? check_ph->check_reagents Yes sol_ph Verify and adjust pH (7-9 for NHS, 4.5-6/7-8.5 for EDC) check_ph->sol_ph No check_hydrolysis Reaction performed promptly? check_reagents->check_hydrolysis Yes sol_reagents Use fresh reagents, allow to warm before opening check_reagents->sol_reagents No sol_hydrolysis Minimize delays between reagent addition and reaction check_hydrolysis->sol_hydrolysis No

References

Technical Support Center: Purification of Biotin-PEG1-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Biotin-PEG1-NH2 labeled proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem: Low or No Yield of Purified Biotinylated Protein

Possible Causes and Solutions:

  • Inefficient Biotinylation: The initial labeling of your protein may have been unsuccessful or inefficient.

    • Verification: Before proceeding with purification, confirm the success of the biotinylation reaction. This can be done using methods like a gel-shift assay with streptavidin on SDS-PAGE, mass spectrometry, or a Western blot using streptavidin-HRP.[1][2] A successful biotinylation will result in a higher molecular weight band when incubated with streptavidin.[1]

    • Reaction Conditions: Ensure the pH of your reaction buffer is between 7 and 9 for efficient reaction of the NHS ester with primary amines.[3] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the protein for the labeling reagent.[4] Exchange your protein into a suitable buffer like PBS before labeling.[3]

    • Reagent Quality: The this compound reagent is moisture-sensitive.[3] Ensure it is stored correctly at -20°C with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation.[3] Prepare the biotin (B1667282) reagent solution immediately before use.[3]

    • Protein Concentration: The efficiency of the labeling reaction can be dependent on the protein concentration. A concentration of at least 2 mg/mL is recommended, with higher concentrations (up to 10 mg/mL) being preferable.[4]

  • Issues with Affinity Resin Binding: The biotinylated protein may not be binding efficiently to the streptavidin or avidin (B1170675) resin.

    • Inaccessible Biotin Tag: The biotin tag may be sterically hindered or buried within the folded protein, preventing its interaction with the resin.[2] Consider performing the purification under denaturing conditions if the tag is sequestered.[5]

    • Insufficient Incubation Time: Binding of the biotinylated protein to the resin may be incomplete. Extending the binding time can improve the yield.[5]

  • Protein Loss During Washing Steps: The washing steps may be too stringent, causing the bound protein to be eluted prematurely.

    • Buffer Composition: If using harsh wash buffers, consider reducing the stringency. However, for the strong biotin-streptavidin interaction, this is less likely to be the primary cause of protein loss unless very harsh denaturants are used.

  • Inefficient Elution: The conditions used for elution may not be sufficient to break the strong biotin-streptavidin interaction.

    • Harsh Elution Conditions: The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, often requiring harsh, denaturing conditions for elution.[6][7][8] This can include using buffers with 8M guanidine-HCl at pH 1.5 or boiling the resin in SDS-PAGE loading buffer.[9][10]

    • Mild Elution Strategies: If denaturing conditions are not suitable for your downstream applications, consider alternative strategies:

      • Competitive Elution: Use a high concentration of free biotin (e.g., 2-25 mM) to compete for the binding sites on the resin.[6][9] This method may require optimization of pH, salt concentration, and incubation time for efficient elution.[11]

      • Modified Resins: Utilize resins with a lower binding affinity, such as monomeric avidin, which allow for elution under milder, non-denaturing conditions with free biotin.[9][10]

  • Protein Precipitation: The protein may be precipitating during the labeling or purification process.

    • Over-biotinylation: Excessive labeling can lead to protein precipitation and loss of function.[12] It is crucial to control the molar ratio of the biotin reagent to the protein.[3]

    • Buffer Conditions: Changes in buffer composition, such as lower salt concentration or pH, can cause some proteins to precipitate after biotinylation.[13]

Problem: High Background of Non-Specific Proteins in Eluate

Possible Causes and Solutions:

  • Insufficient Washing: The washing steps may not be adequate to remove all non-specifically bound proteins.

    • Increase Wash Stringency: To reduce non-specific binding, increase the salt concentration (e.g., 0.3 M to 0.5 M NaCl) in your wash buffers.[14] Adding a mild detergent like 0.05% Tween-20 can also be beneficial.[14]

    • Detergents for Membrane Proteins: If you are purifying biotinylated membrane proteins, the inclusion of detergents like 1% Triton X-100 in your buffers is crucial to prevent the co-purification of other membrane components.[14]

  • Non-Specific Binding to Resin: Some proteins may inherently bind to the agarose (B213101) beads or the avidin/streptavidin itself.

    • Choice of Resin: Streptavidin is generally preferred over avidin as it is not glycosylated, which significantly reduces non-specific binding.[9] NeutrAvidin is a modified form of avidin with even lower non-specific binding properties.[15]

    • Pre-clearing Lysate: Before adding the streptavidin resin to your biotinylated sample, you can pre-clear the lysate by incubating it with unconjugated agarose beads to remove proteins that bind non-specifically to the resin matrix.

  • Naturally Biotinylated Proteins: Your sample may contain a small number of endogenously biotinylated proteins, which will co-purify with your target protein.[16] This is a known limitation of this purification method.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my protein is successfully biotinylated?

A1: There are several methods to verify biotinylation:

  • SDS-PAGE Gel Shift Assay: Incubate a sample of your biotinylated protein with an excess of streptavidin. A successful biotinylation will result in a noticeable upward shift in the molecular weight of your protein on an SDS-PAGE gel due to the binding of the tetrameric streptavidin.[1]

  • Western Blot: After running an SDS-PAGE gel, transfer the proteins to a membrane and probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). A band corresponding to your protein of interest will indicate successful biotinylation.[2]

  • Mass Spectrometry: Intact mass analysis can confirm the addition of the this compound moiety to your protein.[1]

  • ELISA-based Assays: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect and quantify biotinylation.[17][18]

Q2: How do I remove excess, unreacted this compound after the labeling reaction?

A2: It is crucial to remove free biotin before proceeding with affinity purification, as it will compete with your biotinylated protein for binding to the streptavidin resin.[19] Common methods for removal include:

  • Dialysis: Dialyze the sample against a suitable buffer. This is effective but can be time-consuming.[3]

  • Gel Filtration/Desalting Columns: Size exclusion chromatography using columns like Sephadex G-25 or commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns) is a quick and efficient method.[19]

  • Spin Concentrators: Using spin concentrators with a molecular weight cutoff (MWCO) appropriate for your protein can also be used to exchange the buffer and remove small molecules.[20]

Q3: What is the optimal molar ratio of this compound to protein for labeling?

A3: The optimal ratio can vary depending on the protein and the desired degree of labeling. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[3] This typically results in 4-6 biotin molecules per antibody (IgG).[3] It is advisable to perform a titration experiment to determine the ideal ratio for your specific protein to avoid over-biotinylation, which can lead to precipitation and loss of protein activity.[12]

Q4: My protein is not stable under the harsh elution conditions required for streptavidin resin. What are my options?

A4: If your protein is sensitive to denaturing conditions, you have several alternatives for elution:

  • Competitive Elution with Free Biotin: Incubate the resin with a high concentration of free biotin (e.g., 2-25 mM) in a suitable buffer.[6][9] The optimal conditions (biotin concentration, pH, salt, incubation time) may need to be determined empirically.[11]

  • Monomeric Avidin Resins: These resins have a lower binding affinity for biotin (Kd ≈ 10⁻⁷ M) compared to tetrameric avidin or streptavidin (Kd ≈ 10⁻¹⁵ M).[9] This allows for the elution of the biotinylated protein under mild, non-denaturing conditions using free biotin.[9][10]

  • Modified Biotin Analogs: Using a cleavable biotin linker or a biotin analog with lower binding affinity, such as desthiobiotin, can allow for milder elution conditions.[2]

Q5: How can I quantify the degree of biotinylation of my protein?

A5: Quantifying the number of biotin molecules per protein molecule is important for consistency and reproducibility.[18][21] Several methods are available:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[18][22]

  • Competition ELISA: This method involves the use of an anti-biotin antibody and can be more sensitive than the HABA assay.[21]

  • Spectrophotometric Methods: Some commercially available biotinylation reagents, like ChromaLINK™ Biotin, contain a UV-traceable chromophore, allowing for direct quantification of biotin incorporation using a spectrophotometer.[12]

  • Commercial Kits: Various kits are available for the quantification of biotinylation, often based on the HABA assay or other dye-displacement methods.[17]

Quantitative Data Summary

Table 1: Recommended Molar Excess of Biotin Reagent for Protein Labeling

Protein ConcentrationRecommended Molar Excess of Biotin ReagentExpected Degree of Labeling (for IgG)Reference
1-10 mg/mL20-fold4-6 biotins/molecule[3]
> 2 mg/mL5 to 20-foldVariable[23]

Table 2: Comparison of Elution Conditions for Biotinylated Proteins

Elution MethodReagent/ConditionProtein StateBinding ResinReference
Harsh/Denaturing 8M Guanidine-HCl, pH 1.5DenaturedStreptavidin/Avidin[9][10]
Boiling in SDS-PAGE bufferDenaturedStreptavidin/Avidin[10]
Mild/Non-denaturing 2 mM D-Biotin in 1X PBSNativeMonomeric Avidin[9]
25 mM Biotin, 95°C for 5 minNative/Partially DenaturedStreptavidin[6]
4 mg/mL Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5NativeAnti-biotin Antibody[11]

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with this compound

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein solution contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[4] Adjust the protein concentration to 1-10 mg/mL.[3]

  • Prepare Biotin Reagent: Equilibrate the vial of this compound to room temperature before opening.[3] Immediately before use, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.[3]

  • Labeling Reaction: Add a calculated amount of the biotin reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[3] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[3]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[24]

  • Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column, dialysis, or a spin concentrator.[3][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis start Start with Protein of Interest buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) start->buffer_exchange labeling_reaction Biotinylation Reaction (Protein + this compound) buffer_exchange->labeling_reaction biotin_prep Prepare this compound Solution biotin_prep->labeling_reaction quenching Quench Reaction (e.g., Tris) labeling_reaction->quenching removal Remove Excess Biotin (Desalting Column/Dialysis) quenching->removal binding Bind to Streptavidin Resin removal->binding washing Wash to Remove Non-specific Proteins binding->washing elution Elute Biotinylated Protein washing->elution analysis Analyze Purified Protein (SDS-PAGE, Western, etc.) elution->analysis

Caption: Experimental workflow for the purification of this compound labeled proteins.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Yield of Purified Protein check_biotinylation Biotinylation Confirmed? start->check_biotinylation check_binding Protein in Flow-through? check_biotinylation->check_binding Yes optimize_labeling Optimize Labeling: - Check Buffer pH - Check Reagent Quality - Adjust Molar Ratio check_biotinylation->optimize_labeling No check_elution Protein on Beads After Elution? check_binding->check_elution No optimize_binding Optimize Binding: - Increase Incubation Time - Check for Tag Accessibility check_binding->optimize_binding Yes optimize_elution Optimize Elution: - Use Harsher Conditions - Try Competitive Elution - Use Monomeric Avidin check_elution->optimize_elution Yes

Caption: Troubleshooting decision tree for low yield in biotinylated protein purification.

References

issues with Biotin-PEG1-NH2 solubility during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG1-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A1: this compound, like many non-sulfonated biotin (B1667282) reagents, has limited solubility in aqueous buffers.[1][2] The recommended procedure is to first dissolve the reagent in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[2][3][4] This stock solution can then be added to your aqueous reaction buffer at the desired final concentration. Ensure that the final concentration of the organic solvent in your reaction mixture is low enough (typically <10%) to not adversely affect your protein's stability and function.[5]

Q2: What is the recommended storage and handling for this compound and its stock solutions?

A2: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[3][6] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[6][7] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for best results.[8] If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.[9] Aqueous solutions of the reagent are not recommended for storage as the NHS-ester moiety can readily hydrolyze.[6]

Q3: Which buffers should I use for my conjugation reaction?

A3: It is crucial to use an amine-free buffer for the conjugation reaction, as primary amines will compete with your target molecule for reaction with the NHS ester.[8] Avoid buffers such as Tris and glycine.[9][10] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffers, with a pH range of 7.2-8.5 for optimal reaction efficiency.[8]

Q4: My protein is precipitating after adding the this compound. What could be the cause?

A4: Protein precipitation during biotinylation can be caused by several factors. One common reason is over-modification of the protein, where a large number of biotin molecules alter the protein's isoelectric point and lead to aggregation.[8][11] To address this, you can try reducing the molar excess of the biotinylation reagent in your reaction.[11] Another potential cause is the use of a high concentration of an organic solvent from the biotin stock solution, which can denature the protein. Ensure the final solvent concentration is kept to a minimum.

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling Detected

If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Presence of primary amines in the buffer (e.g., Tris, glycine) Perform a buffer exchange of your protein into an amine-free buffer like PBS or HEPES (pH 7.2-8.5) before starting the conjugation.[9]
Hydrolyzed/Inactive this compound Always allow the reagent vial to warm to room temperature before opening to prevent moisture contamination.[6] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8]
Incorrect Reaction pH Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 for efficient conjugation to primary amines.[8]
Insufficient Molar Excess of Biotin Reagent Increase the molar excess of this compound in the reaction. A 10-20 fold molar excess is a common starting point, but this may require optimization depending on the protein concentration and number of available amines.[4][12]
Issue 2: Precipitation of Conjugate During or After Reaction

Precipitation of your target molecule is a common issue that can arise from solubility problems.

Possible Cause Recommended Solution
Over-modification of the protein Reduce the molar excess of the this compound reagent used in the conjugation reaction to decrease the number of biotin molecules attached to each protein.[11]
Poor solubility of the biotinylated protein Biotin labeling can decrease the overall solubility of a protein.[12] After the reaction, if precipitation occurs, you can sometimes resuspend the conjugate by adjusting the pH. For example, adding 1M Tris (pH 9.0) can help by shifting the pH above the isoelectric point of the modified protein.[11]
High concentration of organic solvent Ensure the final concentration of DMSO or DMF from the stock solution is kept at a minimum (ideally below 10%) in the final reaction volume.[5]

Quantitative Data Summary

The exact solubility of this compound in aqueous buffers is not readily published, but related compounds show a general trend of poor aqueous solubility for non-sulfonated forms. It is highly soluble in organic solvents.

Compound Solvent Solubility Reference
This compoundDMSO40 mg/mL (mother liquor concentration)[3]
BiotinWater0.2 mg/mL[13]
BiotinDMSOup to 49 mg/mL[13]
Biotin-NHSDMSO/DMF~20 mg/mL[1]
Biotin-NHS1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Water-Soluble Biotin-NHSDistilled Water4-5.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the reagent is fully dissolved.

  • This stock solution should be used immediately for the best results.

Protocol 2: General Protein Biotinylation using this compound
  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4] If your protein is in a buffer containing primary amines, perform a buffer exchange.

  • Calculate Reagent Volume: Calculate the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess for your reaction.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to your protein solution. Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 7.5-8.0.[8]

  • Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.[8]

Protocol 3: EDC/NHS Coupling of this compound to a Carboxylated Surface or Molecule

This protocol is for conjugating the amine group of this compound to a molecule or surface containing carboxyl groups.

  • Activation of Carboxyl Groups:

    • Dissolve your carboxylated molecule in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups. The activation reaction is most efficient at a pH between 4.5 and 7.2.[14]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Dissolve this compound in a small amount of DMSO and then dilute it into the reaction buffer.

    • Add the this compound solution to the activated molecule. For this step, it is best to raise the pH of the reaction to 7.2-8.0 to facilitate the reaction of the NHS-activated molecule with the primary amine of this compound.[14]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification: Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or glycine). Purify the final conjugate using appropriate methods such as dialysis or chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification reagent_prep Equilibrate and Dissolve This compound in Anhydrous DMSO mix Add this compound Stock to Protein Solution (10-20x Molar Excess) reagent_prep->mix protein_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) protein_prep->mix incubate Incubate (30-60 min RT or 2h at 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (Dialysis or Desalting) quench->purify

Caption: Experimental workflow for protein biotinylation.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_efficiency Low Efficiency start Problem Encountered precipitate Precipitation of Protein? start->precipitate low_signal Low/No Biotin Signal? start->low_signal over_mod Reduce Molar Excess of Biotin Reagent precipitate->over_mod Yes adjust_ph Adjust pH Post-Reaction (e.g., Tris pH 9.0) precipitate->adjust_ph Yes check_buffer Check for Amines in Buffer? low_signal->check_buffer Yes buffer_exchange Buffer Exchange to Amine-Free check_buffer->buffer_exchange Yes check_reagent Reagent Handled Correctly? check_buffer->check_reagent No fresh_reagent Use Freshly Prepared Reagent check_reagent->fresh_reagent No increase_excess Increase Molar Excess check_reagent->increase_excess Yes

Caption: Troubleshooting decision tree for conjugation issues.

References

Validation & Comparative

A Comparative Guide to Biotin-PEG-NH2 Linkers: The Impact of Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in bioconjugation is a critical determinant of experimental success, influencing everything from solubility and stability to the biological activity of the final conjugate. Among the most versatile and widely used linkers are biotin-PEG-amines, which combine the high-affinity biotin-streptavidin interaction with the advantageous properties of polyethylene (B3416737) glycol (PEG). This guide provides an objective comparison between the short-chain Biotin-PEG1-NH2 and its longer-chain counterparts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific applications.

The Significance of PEG Chain Length

The number of repeating ethylene (B1197577) glycol units in a Biotin-PEG-NH2 linker dictates its physical and chemical properties. A this compound linker has a single PEG unit, offering a short, rigid connection. In contrast, longer-chain linkers, such as Biotin-PEG4-NH2 or Biotin-PEG12-NH2, provide progressively longer and more flexible spacers. These differences in chain length have profound implications for the performance of the resulting biotinylated molecule.

Performance Comparison: Short vs. Long Chain Biotin-PEG-NH2 Linkers

The selection of the appropriate PEG linker length is a balance of competing factors. While longer linkers can enhance solubility and reduce steric hindrance, they may also introduce unwanted flexibility or immunogenicity in certain applications. The following tables summarize the key performance differences based on experimental observations.

Physicochemical Properties
PropertyThis compoundLonger Chain Biotin-PEG-NH2 (e.g., PEG4, PEG12)Rationale
Solubility LowerHigherThe hydrophilic nature of the PEG chain increases water solubility. Longer chains have a more pronounced effect.[1][2]
Steric Hindrance HigherLowerThe extended spacer arm of longer linkers provides greater separation between the biotin (B1667282) moiety and the conjugated molecule, reducing steric clash.[1]
Flexibility Lower (more rigid)HigherThe increased number of single bonds in the PEG backbone allows for greater conformational freedom.
Hydrophobicity More hydrophobicMore hydrophilicThe addition of polar ethylene glycol units decreases the overall hydrophobicity of the molecule.
Functional Performance in Common Applications
ApplicationThis compoundLonger Chain Biotin-PEG-NH2 (e.g., PEG4, PEG12)Rationale
Binding to Streptavidin May exhibit reduced binding affinity in sterically hindered environments.Generally improved binding affinity, especially when the biotin binding site is partially obstructed. The longer linker allows the biotin to reach the binding pocket of streptavidin more easily.[3]
Cell Surface Labeling Potentially less efficient if the target epitope is shielded by other cell surface molecules.More efficient labeling of sterically hindered epitopes on the cell surface due to the longer reach of the biotin moiety.[4]
Proximity Labeling (e.g., BioID) Smaller labeling radius, identifying immediate interactors.Larger labeling radius, potentially identifying proteins in a broader complex. The linker length can be modulated to control the labeling radius.
Antibody-Drug Conjugates (ADCs) May lead to aggregation if the drug is hydrophobic.Can improve the solubility and pharmacokinetic profile of the ADC, and the linker length can be optimized to ensure efficient drug release at the target site.
Immunogenicity Lower potential for inducing anti-PEG antibodies.Higher potential for immunogenicity with increasing PEG chain length, a consideration for in vivo therapeutic applications.

Experimental Protocols for Linker Evaluation

To empirically determine the optimal Biotin-PEG linker for a specific application, a series of well-defined experiments should be performed. Below are detailed protocols for key comparative assays.

Determination of Biotin Incorporation via HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the amount of biotin conjugated to a protein.

Principle: HABA binds to avidin (B1170675), producing a colored complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Protocol:

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin reagent in a phosphate (B84403) buffer.

    • Prepare your biotinylated protein samples (conjugated with this compound and a longer chain linker) in a compatible buffer (e.g., PBS). Ensure that any free biotin has been removed through dialysis or gel filtration.

  • Assay Procedure (Cuvette Format):

    • Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.

    • Measure the absorbance at 500 nm (this is the initial reading).

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix gently.

    • Incubate for a short period (e.g., 2 minutes) until the reading stabilizes.

    • Measure the absorbance at 500 nm again (this is the final reading).

  • Calculation of Moles of Biotin per Mole of Protein:

    • Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin in your sample.

    • Relate this to the known concentration of your protein to determine the molar ratio of biotin to protein.

Comparative Binding Affinity using Streptavidin-Coated ELISA Plates

This enzyme-linked immunosorbent assay (ELISA) protocol can be used to compare the relative binding affinities of proteins biotinylated with different length PEG linkers to immobilized streptavidin.

Principle: Biotinylated proteins are incubated in streptavidin-coated wells. After washing, a primary antibody specific to the protein of interest is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of bound protein, reflecting the binding affinity of the biotin linker, is quantified by measuring the absorbance of the HRP substrate.

Protocol:

  • Plate Preparation:

    • Use a pre-coated streptavidin 96-well plate. Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Binding of Biotinylated Proteins:

    • Prepare serial dilutions of your protein samples biotinylated with this compound and a longer chain linker in a suitable blocking buffer (e.g., PBS with 1% BSA).

    • Add 100 µL of each dilution to the streptavidin-coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a primary antibody specific to your protein of interest, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

    • Wash the wells three times.

    • Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Wash the wells five times.

  • Signal Development and Measurement:

    • Add 100 µL of an HRP substrate (e.g., TMB) to each well.

    • Incubate in the dark until a color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the protein concentration for each linker. A higher absorbance at a given concentration indicates a greater amount of bound protein and suggests a higher apparent binding affinity.

Analysis of Biotinylated Proteins by SDS-PAGE and Western Blot

This method is used to visualize the biotinylated proteins and confirm successful conjugation. A streptavidin-HRP conjugate is used to specifically detect the biotinylated proteins.

Principle: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with streptavidin-HRP, which will bind to the biotinylated proteins. The signal is detected using a chemiluminescent substrate.

Protocol:

  • Sample Preparation and SDS-PAGE:

    • Mix your biotinylated protein samples with a loading buffer and heat to denature.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by molecular weight.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Detection of Biotinylated Proteins:

    • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Visualization:

    • Incubate the membrane with a chemiluminescent HRP substrate.

    • Visualize the signal using an imaging system. The intensity of the bands will correspond to the amount of biotinylated protein.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to illustrate the experimental workflows and the conceptual differences between short and long chain linkers.

experimental_workflow cluster_conjugation Protein Biotinylation cluster_analysis Comparative Analysis Protein Protein Conjugation1 Conjugation Protein->Conjugation1 Conjugation2 Conjugation Protein->Conjugation2 This compound This compound This compound->Conjugation1 Biotin-PEGn-NH2 Biotin-PEGn-NH2 Biotin-PEGn-NH2->Conjugation2 Protein-PEG1-Biotin Protein-PEG1-Biotin Conjugation1->Protein-PEG1-Biotin Protein-PEGn-Biotin Protein-PEGn-Biotin Conjugation2->Protein-PEGn-Biotin HABA_Assay HABA Assay (Quantification) Protein-PEG1-Biotin->HABA_Assay ELISA Streptavidin Binding ELISA (Affinity) Protein-PEG1-Biotin->ELISA SDS_PAGE SDS-PAGE / Western Blot (Verification) Protein-PEG1-Biotin->SDS_PAGE Protein-PEGn-Biotin->HABA_Assay Protein-PEGn-Biotin->ELISA Protein-PEGn-Biotin->SDS_PAGE steric_hindrance cluster_short_linker This compound (Short Linker) cluster_long_linker Biotin-PEGn-NH2 (Long Linker) Streptavidin_S Streptavidin Protein_S Target Protein Biotin_S Biotin Protein_S->Biotin_S PEG1 Biotin_S->Streptavidin_S Steric Hindrance Streptavidin_L Streptavidin Protein_L Target Protein Biotin_L Biotin Protein_L->Biotin_L Longer PEG Biotin_L->Streptavidin_L Successful Binding

References

A Comparative Guide to Biotin-PEG1-NH2 in Immunoassay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems in immunoassays, the choice of biotinylation reagent is a critical factor that can significantly influence assay performance. This guide provides an objective comparison of Biotin-PEG1-NH2 and its alternatives in various immunoassay formats, supported by experimental data and detailed protocols.

This compound is an amine-reactive biotinylation reagent that features a single polyethylene (B3416737) glycol (PEG) unit as a short spacer arm. This PEG linker imparts hydrophilicity, which can reduce aggregation of the labeled protein and minimize steric hindrance during the binding of biotin (B1667282) to streptavidin. These characteristics are crucial for maintaining the biological activity of the labeled molecule and enhancing detection sensitivity in immunoassays.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent can impact the sensitivity, specificity, and signal-to-noise ratio of an immunoassay. Below is a comparative overview of this compound and other commonly used amine-reactive biotinylation reagents.

Table 1: Comparison of Amine-Reactive Biotinylation Reagents

FeatureThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Structure Biotin with a short, single PEG unit spacer and an amine-reactive NHS ester.Biotin with a short hydrocarbon spacer and an amine-reactive NHS ester.Biotin with a long-chain hydrocarbon spacer and a water-soluble Sulfo-NHS ester.
Solubility Moderately water-soluble due to the PEG spacer.Requires organic solvent (e.g., DMSO, DMF) for dissolution before reaction in aqueous buffers.Water-soluble, allowing for direct reaction in aqueous buffers without organic solvents.
Spacer Arm Length Short (~1.5 nm)Short (~1.35 nm)Long (~2.24 nm)
Steric Hindrance The PEG spacer helps to minimize steric hindrance, potentially improving streptavidin binding compared to NHS-Biotin.The short spacer may lead to steric hindrance in some applications, potentially reducing binding efficiency.The long spacer arm effectively reduces steric hindrance, often leading to enhanced streptavidin binding and signal amplification.[1]
Cell Permeability Generally considered cell-impermeable due to its hydrophilic nature.Cell-permeable, which can be a disadvantage for specific cell-surface labeling.[2]Cell-impermeable due to the charged sulfo-group, making it ideal for cell-surface protein labeling.[3]

Performance in Different Immunoassay Formats

The choice of biotinylation reagent can significantly affect the outcome of various immunoassays. Here, we discuss the expected performance of this compound in comparison to other reagents in ELISA, Western Blotting, and Flow Cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, the biotinylated antibody is used for detection, and signal amplification is achieved through the high-affinity interaction between biotin and streptavidin conjugated to an enzyme. The length and nature of the spacer arm of the biotinylation reagent can influence the accessibility of the biotin moiety to streptavidin, thereby affecting the assay sensitivity.

While direct comparative data for this compound in ELISA is limited, studies have shown that longer spacer arms can lead to better dose-response curves.[4] This suggests that reagents with longer spacers, such as Sulfo-NHS-LC-Biotin, may offer superior performance by minimizing steric hindrance between the streptavidin-enzyme conjugate and the antibody.[4] However, the hydrophilic PEG spacer of this compound is expected to provide an advantage over NHS-Biotin by reducing non-specific binding and improving the accessibility of biotin.

Table 2: Expected ELISA Performance Comparison

ParameterThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Signal Intensity Moderate to HighModerateHigh
Signal-to-Noise Ratio GoodModerateVery Good
Sensitivity GoodModerateExcellent
Western Blotting

In Western blotting, a biotinylated secondary antibody is often used to detect the protein of interest, followed by incubation with streptavidin-HRP for chemiluminescent or colorimetric detection. Similar to ELISA, the accessibility of the biotin tag is crucial for achieving high sensitivity.

Table 3: Expected Western Blot Performance Comparison

ParameterThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Signal Intensity GoodModerateExcellent
Background LowModerateLow
Sensitivity GoodModerateExcellent
Flow Cytometry

In flow cytometry, biotinylated antibodies are used to label specific cell populations, which are then detected with a fluorescently labeled streptavidin conjugate. The brightness of the fluorescent signal is directly related to the number of accessible biotin molecules on the cell surface.

A study comparing different biotinylation reagents for labeling Interleukin-2 (IL-2) for flow cytometric analysis found that a reagent with a long-chain spacer (S-NHS-LC-biotin) resulted in a higher specific fluorescence intensity compared to a reagent with a shorter spacer (NHS-biotin), especially at high biotin-to-protein ratios. This indicates that reducing steric hindrance is critical for achieving a strong signal in flow cytometry.

Based on these findings, this compound, with its short PEG spacer, is expected to offer better performance than NHS-Biotin. However, for maximal signal amplification, a reagent with a longer spacer arm would be the optimal choice.

Table 4: Flow Cytometry Performance Comparison (based on a study with IL-2 labeling)

ParameterS-NHS-LC-Biotin (Long Spacer)NHS-Biotin (Short Spacer)
Specific Fluorescence Intensity HighModerate
Biological Activity Retention (at high B:P ratio) HighLow

Experimental Protocols

Detailed methodologies for protein biotinylation and subsequent use in immunoassays are provided below.

Protein Biotinylation Protocol

This protocol describes a general procedure for biotinylating a protein with an amine-reactive NHS-ester biotinylation reagent.

  • Protein Preparation : Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange.

  • Biotinylation Reagent Preparation : Immediately before use, dissolve the biotinylation reagent in an appropriate solvent (e.g., water for sulfo-NHS esters, DMSO or DMF for NHS esters) to a concentration of 10 mM.

  • Biotinylation Reaction : Add a 20-fold molar excess of the biotin reagent solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

ELISA Protocol with Biotinylated Antibody

dot

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Readout a Coat plate with capture antibody b Block with BSA or other blocking agent a->b Wash c Add sample containing antigen b->c Wash d Add biotinylated detection antibody c->d Wash e Add Streptavidin-HRP d->e Wash f Add TMB substrate e->f Wash g Measure absorbance at 450 nm f->g Stop reaction

Caption: ELISA workflow with biotin-streptavidin detection.

  • Coating : Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing : Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing : Wash the plate as described in step 2.

  • Sample Incubation : Add the sample containing the antigen and incubate for 2 hours at room temperature.

  • Washing : Wash the plate as described in step 2.

  • Detection Antibody : Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing : Wash the plate as described in step 2.

  • Streptavidin-HRP : Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30-60 minutes at room temperature.

  • Washing : Wash the plate as described in step 2.

  • Substrate : Add the HRP substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction : Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Readout : Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol with Biotinylated Antibody

dot

Western_Blot_Workflow a SDS-PAGE b Protein Transfer to Membrane a->b c Blocking b->c d Primary Antibody Incubation c->d Wash e Biotinylated Secondary Antibody Incubation d->e Wash f Streptavidin-HRP Incubation e->f Wash g Chemiluminescent Detection f->g Wash

Caption: Western blot workflow using a biotinylated secondary antibody.

  • SDS-PAGE and Transfer : Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody : Incubate the membrane with the primary antibody overnight at 4°C or for 2 hours at room temperature.

  • Washing : Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

  • Biotinylated Secondary Antibody : Incubate the membrane with the biotinylated secondary antibody for 1 hour at room temperature.

  • Washing : Wash the membrane as described in step 4.

  • Streptavidin-HRP : Incubate the membrane with streptavidin-HRP for 1 hour at room temperature.

  • Washing : Wash the membrane as described in step 4.

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

Flow Cytometry Protocol with Biotinylated Antibody

dot

Flow_Cytometry_Workflow a Cell Preparation b Fc Receptor Blocking a->b c Biotinylated Primary Antibody Staining b->c d Streptavidin-Fluorophore Staining c->d Wash e Data Acquisition d->e Wash

Caption: Flow cytometry staining with a biotinylated primary antibody.

  • Cell Preparation : Prepare a single-cell suspension and adjust the cell concentration.

  • Fc Receptor Blocking : Block Fc receptors to prevent non-specific antibody binding by incubating the cells with an Fc block reagent for 10-15 minutes on ice.

  • Primary Antibody Staining : Add the biotinylated primary antibody and incubate for 30 minutes on ice in the dark.

  • Washing : Wash the cells twice with a wash buffer (e.g., PBS with 2% FBS).

  • Streptavidin-Fluorophore Staining : Add the streptavidin-conjugated fluorophore and incubate for 20-30 minutes on ice in the dark.

  • Washing : Wash the cells as described in step 4.

  • Data Acquisition : Resuspend the cells in an appropriate buffer and acquire the data on a flow cytometer.

Conclusion

The selection of an appropriate biotinylation reagent is paramount for the success of immunoassays. This compound, with its short hydrophilic PEG spacer, offers a good balance of reactivity and reduced non-specific interactions. While direct quantitative comparisons in all immunoassay formats are not extensively available, the established principles of biotin-streptavidin interactions and the influence of spacer arms provide a strong basis for reagent selection. For applications requiring the highest sensitivity, reagents with longer spacer arms, such as Sulfo-NHS-LC-Biotin, are often the preferred choice. However, for many standard applications, this compound represents a viable and effective option, likely outperforming reagents with simple hydrocarbon spacers like NHS-Biotin, particularly in terms of solubility and reduced steric hindrance. Researchers should consider the specific requirements of their immunoassay when selecting the most suitable biotinylation reagent.

References

Assessing the Stability of Biotin-PEG1-NH2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins and other macromolecules, a process known as biotinylation, is a cornerstone technique in a vast array of life science research and diagnostic applications. The stability of the resulting bioconjugate is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive assessment of the stability of Biotin-PEG1-NH2 conjugates, offering a comparison with alternative biotinylation reagents and presenting supporting experimental data and protocols.

Understanding the Structure and Inherent Stability

This compound is a biotinylation reagent that features a biotin molecule linked to a primary amine via a single polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the water solubility of the conjugate, which can reduce aggregation of the labeled protein.[1][2] The terminal primary amine group (-NH2) is designed to react with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters on a target molecule to form a highly stable amide bond.[2][3] This amide linkage is generally resistant to hydrolysis under physiological conditions.[4]

Key Factors Influencing the Stability of this compound Conjugates

The stability of a molecule is not an intrinsic, immutable property but is rather influenced by its environment. For this compound, both in its unconjugated form and after attachment to a target molecule, several factors can impact its integrity.

1. Hydrolytic Stability:

The primary concern for many biotinylation reagents, particularly those activated with NHS esters, is their susceptibility to hydrolysis. The NHS ester can react with water, rendering the reagent inactive. This compound, with its terminal amine, is typically reacted with an NHS-activated target. Once the stable amide bond is formed, the risk of hydrolysis at the conjugation site is significantly minimized. However, the overall stability of the bioconjugate will also depend on the stability of the target molecule itself.

2. Thermal Stability:

The thermal stability of Biotin-PEG-NH2 conjugates is generally high, largely dictated by the thermal stability of the protein or molecule to which it is attached. The PEG linker itself is a stable polymer. For the unconjugated reagent, storage at low temperatures (-20°C or -5°C) in a desiccated environment is recommended to prevent degradation.[1][5]

3. Enzymatic Stability:

For in-vivo applications, the enzymatic stability of the biotin-conjugate bond is a critical consideration. The enzyme biotinidase , present in human plasma and various tissues, can cleave the bond between biotin and its conjugated partner.[6] This can lead to the loss of the biotin label and compromise the effectiveness of applications such as targeted drug delivery or in-vivo imaging. The structure of the linker between biotin and the target molecule can influence its susceptibility to biotinidase cleavage.[4]

Comparison with Alternative Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the stability and performance of the final conjugate. Here, we compare this compound with another common class of biotinylation reagents: NHS-activated biotin esters.

FeatureThis compound (after conjugation)Biotin-PEG-NHS Ester (reagent)
Reactive Group Amine (-NH2)N-Hydroxysuccinimide (NHS) Ester
Bond Formed AmideAmide
Hydrolytic Stability of Formed Bond HighHigh
Reagent Hydrolytic Stability Not applicable (stable amine)Low to moderate (susceptible to hydrolysis)[7][8]
Enzymatic Stability (Biotinidase) Susceptible to cleavage, linker dependentSusceptible to cleavage, linker dependent
Solubility PEG enhances water solubilityPEG enhances water solubility
Storage of Reagent StableRequires dry, cold storage (-20°C)[9]

Table 1: Comparison of this compound with NHS-activated Biotin-PEG Reagents.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a this compound conjugate, a combination of analytical techniques can be employed.

Protocol 1: Assessing Hydrolytic and Thermal Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of a biotinylated protein under different pH and temperature conditions.

Objective: To quantify the amount of intact biotinylated protein over time under various stress conditions.

Materials:

  • This compound conjugated protein of interest

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5, 7.4, 9)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • Reverse-phase HPLC system with a C18 column

  • Mobile phases:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector (set to 280 nm for protein detection)

Procedure:

  • Prepare solutions of the biotinylated protein at a known concentration in the different PBS buffers.

  • Aliquot the solutions into separate tubes for each time point and temperature condition.

  • Incubate the samples at the chosen temperatures.

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition and immediately store at -80°C to halt any further degradation.

  • Prior to HPLC analysis, thaw the samples and centrifuge to remove any precipitates.

  • Inject a standard amount of each sample onto the HPLC system.

  • Elute the protein using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the absorbance at 280 nm. The intact biotinylated protein should elute as a distinct peak.

  • Quantify the peak area of the intact conjugate at each time point.

  • Calculate the percentage of remaining intact conjugate relative to the time zero sample.

Data Presentation:

ConditionTime (hours)Remaining Intact Conjugate (%)
pH 5, 4°C0100
24
48
72
pH 7.4, 37°C0100
24
48
72
pH 9, 37°C0100
24
48
72

Table 2: Example Data Table for HPLC-based Stability Analysis.

Protocol 2: Assessing Enzymatic Stability with a Biotinidase Cleavage Assay

This protocol provides a method to determine the susceptibility of a biotinylated protein to cleavage by biotinidase.

Objective: To measure the release of biotin from a conjugate in the presence of biotinidase.

Materials:

  • This compound conjugated protein

  • Human serum or purified biotinidase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Streptavidin-coated microplate

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing the biotinylated protein in PBS.

  • Add human serum or a known amount of purified biotinidase to the reaction mixture. A control reaction without the enzyme should be run in parallel.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a biotinidase inhibitor.

  • Dilute the reaction samples and add them to the streptavidin-coated microplate wells. Incubate to allow the remaining biotinylated protein to bind.

  • Wash the wells to remove unbound components.

  • Add the HABA solution to the wells. The HABA will bind to the streptavidin, producing a color.

  • Measure the absorbance at 500 nm. The amount of bound biotinylated protein is inversely proportional to the absorbance.

  • Calculate the percentage of biotin cleaved by comparing the absorbance of the enzyme-treated samples to the control samples.

Data Presentation:

Time (hours)Biotin Cleavage (%)
00
1
2
4
8

Table 3: Example Data Table for Biotinidase Cleavage Assay.

Visualizing Workflows and Pathways

To better understand the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_stability_assessment Stability Assessment Workflow start This compound Conjugate stress Incubate under Stress Conditions (pH, Temp) start->stress hplc HPLC Analysis stress->hplc data Quantify Peak Area & Calculate % Stability hplc->data

Caption: Workflow for assessing hydrolytic and thermal stability.

biotinidase_cleavage_pathway cluster_cleavage Biotinidase Cleavage Pathway conjugate Biotin-PEG-Protein (Stable Amide Bond) cleavage Cleavage of Biotin-Linker Bond conjugate->cleavage biotinidase Biotinidase (in serum) biotinidase->cleavage products Free Biotin + PEG-Protein cleavage->products

Caption: Enzymatic cleavage of a biotin conjugate by biotinidase.

Conclusion

The stability of this compound conjugates is a multifaceted issue that depends on the chemical environment and the presence of enzymes. The formation of a stable amide bond upon conjugation provides excellent resistance to hydrolysis. However, for in-vivo applications, susceptibility to biotinidase-mediated cleavage is a critical factor that must be experimentally evaluated. By employing rigorous stability testing protocols, such as those outlined in this guide, researchers can confidently select and validate the use of this compound and other biotinylation reagents for their specific research and development needs.

References

A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of life science research and pharmaceutical development, the covalent attachment of biotin (B1667282) to proteins and other biomolecules—a process known as biotinylation—is an indispensable technique.[1][2] This method leverages the high-affinity interaction between biotin and streptavidin (or avidin) for a multitude of applications, including protein purification, immunoassays, and protein-protein interaction studies.[3][4] Amine-reactive biotinylation reagents are the most commonly used class of reagents for this purpose, primarily targeting the primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[5]

The choice of the right amine-reactive biotinylation reagent is critical for experimental success, as it can influence the efficiency of labeling, the stability of the biotinylated molecule, and the preservation of the protein's biological function. This guide provides an objective, data-driven comparison of the most common amine-reactive biotinylation reagents to aid researchers, scientists, and drug development professionals in making informed decisions.

Key Considerations for Selecting an Amine-Reactive Biotinylation Reagent

Several factors should be considered when selecting the appropriate reagent for your specific application:

  • Reactivity and Specificity : The reactive group of the biotinylation reagent determines its reactivity towards primary amines and its potential for side reactions. While N-hydroxysuccinimide (NHS) esters are widely used, other esters like Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters offer enhanced reactivity. It's important to be aware that while highly reactive towards primary amines, some NHS esters have been shown to acylate other functional groups like serine, tyrosine, and arginine under certain conditions.

  • Solubility : The solubility of the reagent is a crucial practical consideration. Traditional NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture. In contrast, sulfo-NHS esters are water-soluble, eliminating the need for organic solvents and making them more suitable for applications sensitive to them.

  • Membrane Permeability : For studies involving live cells, the membrane permeability of the reagent is a key determinant. Hydrophobic NHS esters can cross the cell membrane and label intracellular proteins. Conversely, the charged nature of sulfo-NHS esters renders them membrane-impermeable, making them the ideal choice for specifically labeling cell-surface proteins.

  • Spacer Arm Length : The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. A longer spacer arm can reduce steric hindrance, making the biotin more accessible for binding to avidin (B1170675) or streptavidin, which can enhance detection sensitivity.

  • Cleavability : Some biotinylation reagents incorporate a cleavable spacer arm, such as a disulfide bond. This feature allows for the release of the biotin tag under reducing conditions, which is advantageous for applications like affinity purification where recovery of the target protein is desired.

Comparison of Amine-Reactive Biotinylation Reagents

The following table summarizes the key characteristics of the most common classes of amine-reactive biotinylation reagents to facilitate a direct comparison.

FeatureNHS EstersSulfo-NHS EstersTFP EstersPFP Esters
Reactive Group N-HydroxysuccinimideN-Hydroxysulfosuccinimide2,3,5,6-TetrafluorophenylPentafluorophenyl
Target Primary aminesPrimary aminesPrimary and secondary aminesPrimary and secondary amines
Solubility Poor in aqueous buffers (requires organic solvent)Good in aqueous buffersPoor in aqueous buffers (requires organic solvent)Poor in aqueous buffers (requires organic solvent)
Membrane Permeability PermeableImpermeablePermeablePermeable
Optimal Reaction pH 7.2 - 8.57.2 - 8.57 - 97 - 9
Relative Reactivity StandardStandardHigher than NHS estersHigher than NHS esters
Hydrolytic Stability Prone to hydrolysis, especially at higher pHMore stable against hydrolysis than NHS estersMore stable against hydrolysis than NHS estersMore stable against hydrolysis than NHS esters
Key Advantages Widely used and well-documentedWater-soluble, ideal for cell surface labelingHigher reactivity, more stableHigher reactivity, more stable
Key Disadvantages Requires organic solvent, can label intracellularly-Requires organic solventRequires organic solvent

Experimental Workflow and Protocols

A successful biotinylation experiment requires careful planning and execution. The general workflow involves preparing the protein and reagent, performing the biotinylation reaction, quenching the reaction, and finally, purifying the biotinylated protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Prepare Protein Solution (in amine-free buffer) biotinylation Biotinylation Reaction (Incubate protein and reagent) protein_prep->biotinylation reagent_prep Prepare Biotinylation Reagent Stock Solution reagent_prep->biotinylation quenching Quench Reaction (Add excess primary amine) biotinylation->quenching purification Purify Biotinylated Protein (e.g., dialysis, desalting column) quenching->purification

Caption: General workflow for protein biotinylation.

This protocol provides a general procedure for biotinylating a protein with a typical NHS-ester biotinylation reagent. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be biotinylated

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • NHS-ester biotinylation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassette, desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., from Tris or glycine (B1666218) buffers), perform a buffer exchange into an appropriate amine-free buffer.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL. These reagents are moisture-sensitive, so it is important to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Reaction Mechanism

The fundamental reaction of amine-reactive biotinylation reagents involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the leaving group (e.g., N-hydroxysuccinimide).

G cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) biotinylated_protein Biotinylated Protein (Stable Amide Bond) protein->biotinylated_protein Nucleophilic Attack biotin_nhs Biotin-NHS Ester biotin_nhs->biotinylated_protein nhs N-Hydroxysuccinimide (Leaving Group) biotin_nhs->nhs Release

Caption: Reaction of an NHS ester with a primary amine.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) biotinylation reagent.Use a fresh vial of the reagent.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer.
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein.
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (<10% of total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
Loss of Protein Activity Biotinylation of critical lysine residues in the active site.Reduce the molar excess of the biotin reagent. Consider alternative labeling chemistries targeting other residues.
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration.

Conclusion

The selection of an appropriate amine-reactive biotinylation reagent is a critical step in a wide range of biological assays and therapeutic development processes. By understanding the key properties of different reagents, such as their reactivity, solubility, and membrane permeability, researchers can optimize their biotinylation strategies to achieve reliable and reproducible results. This guide provides a comprehensive overview to assist in this selection process, ultimately contributing to the success of downstream applications.

References

Evaluating Steric Hindrance of Biotin-PEG1-NH2 in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in a vast array of life science applications. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization assays. The choice of biotinylation reagent is critical, as factors like linker length, solubility, and the potential for steric hindrance can significantly impact experimental outcomes.

This guide provides an objective comparison of Biotin-PEG1-NH2 and its alternatives with longer polyethylene (B3416737) glycol (PEG) linkers, focusing on the evaluation of steric hindrance in binding assays. We present a summary of available data, detailed experimental protocols for assessing steric hindrance, and visualizations to clarify key concepts and workflows.

The Impact of PEG Linker Length on Steric Hindrance

Steric hindrance occurs when the bulky nature of molecules impedes their interaction with other molecules. In the context of biotin-streptavidin binding, the molecule to which biotin is conjugated can physically obstruct the binding of the biotin moiety to the deep binding pocket of streptavidin.[1] PEG linkers are often incorporated into biotinylation reagents to act as flexible spacer arms, extending the biotin moiety away from the conjugated molecule to minimize this interference.[2][3]

This compound , with a single PEG unit, possesses the shortest spacer arm in the Biotin-PEG-NH2 series. While this may be advantageous in applications requiring close proximity, it is more likely to be susceptible to steric hindrance compared to reagents with longer PEG chains.

Alternatives to this compound

A variety of Biotin-PEG-NH2 reagents with different PEG linker lengths are commercially available. These alternatives offer researchers the flexibility to optimize their assays by selecting a linker length that best overcomes the steric challenges posed by their specific application. Common alternatives include:

  • Biotin-PEG4-NH2 : Offers a moderate-length spacer arm.

  • Biotin-PEG12-NH2 : Provides a significantly longer and more flexible spacer.

  • Longer chain variants (e.g., PEG24, etc.) are also available for applications requiring maximum separation.

The general principle is that longer PEG chains provide greater flexibility and a larger radius of action for the biotin tag, thereby reducing steric hindrance and improving binding to streptavidin.[4] This can lead to enhanced signal detection and more efficient purification. However, excessively long linkers might lead to other issues like non-specific binding in some contexts.[5]

Comparative Performance Data

FeatureThis compoundBiotin-PEGn-NH2 (n ≥ 4)Supporting Evidence
Steric Hindrance Higher potential for steric hindrance due to the short spacer arm.Lower potential for steric hindrance due to the longer, flexible spacer arm.Studies on cell surface labeling and affinity pulldown have shown that longer linkers can be crucial for successful target binding and isolation.
Binding Efficiency May be reduced when biotin is conjugated to large or complex molecules.Generally higher, especially when biotin is attached to bulky proteins or near the binding epitope of an antibody.The introduction of flexible linkers between a biotinylation tag and a single-chain variable fragment (scFv) antibody enhanced immobilization on streptavidin surfaces.
Solubility The single PEG unit provides some hydrophilicity.Increased water solubility with longer PEG chains, which can reduce aggregation of the biotinylated molecule.The hydrophilic nature of the PEG spacer arm imparts water solubility to the biotinylated molecule.
Applications Suitable for small molecule labeling or when close proximity is desired.Recommended for biotinylating large proteins, antibodies, and for use in cell surface labeling and other sterically demanding assays.A study optimizing linker length for marking DNA binding proteins found that a PEG1 linker did not yield signals, while longer PEG10, PEG15, and PEG23 linkers were successful.

Experimental Protocols for Evaluating Steric Hindrance

To empirically determine the optimal biotinylation reagent for a specific application, a comparative binding assay should be performed. Here, we outline a general protocol for comparing the performance of this compound against a longer-chain alternative (e.g., Biotin-PEG12-NH2) using an Enzyme-Linked Immunosorbent Assay (ELISA) format.

Protocol: Comparative ELISA for Assessing Steric Hindrance

Objective: To compare the binding signal of a biotinylated protein of interest (POI) to immobilized streptavidin when labeled with this compound versus Biotin-PEGn-NH2 (where n > 1).

Materials:

  • Purified Protein of Interest (POI)

  • This compound

  • Biotin-PEGn-NH2 (e.g., Biotin-PEG12-NH2)

  • Streptavidin-coated high-binding 96-well plates

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Biotinylation of the Protein of Interest (POI):

    • Prepare solutions of the POI in an amine-free buffer (e.g., PBS, pH 7.4).

    • Separately react the POI with a 20-fold molar excess of this compound and Biotin-PEGn-NH2 for 1 hour at room temperature.

    • Quench the reaction by adding quenching buffer.

    • Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.

    • Determine the protein concentration and degree of biotinylation for both labeled proteins.

  • ELISA:

    • Wash the streptavidin-coated plate wells twice with Wash Buffer.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Prepare serial dilutions of the Biotin-PEG1-labeled POI and the Biotin-PEGn-labeled POI in Blocking Buffer.

    • Add the diluted biotinylated proteins to the wells and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add the primary antibody against the POI to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot the absorbance values against the concentration of the biotinylated POI for both reagents.

  • Compare the signal intensity at each concentration. A higher absorbance for the POI labeled with the longer PEG linker would indicate that it is more effectively captured by streptavidin, suggesting that the longer linker helps to overcome steric hindrance.

Visualizations

Experimental Workflow

G cluster_0 Protein Biotinylation cluster_1 Comparative ELISA p1 Purified Protein of Interest r1 React p1->r1 r2 React p1->r2 b1 This compound b1->r1 b2 Biotin-PEGn-NH2 b2->r2 q1 Quench & Purify r1->q1 q2 Quench & Purify r2->q2 l1 POI-PEG1-Biotin q1->l1 l2 POI-PEGn-Biotin q2->l2 bind1 Bind POI-PEG1-Biotin l1->bind1 bind2 Bind POI-PEGn-Biotin l2->bind2 plate Streptavidin-Coated Plate block Block plate->block block->bind1 block->bind2 wash1 Wash bind1->wash1 bind2->wash1 p_ab Add Primary Antibody wash1->p_ab wash2 Wash s_ab Add HRP-Secondary Antibody wash2->s_ab p_ab->wash2 detect Add TMB Substrate & Read s_ab->detect

Caption: Workflow for comparing steric hindrance of different biotinylation reagents.

Biotin-Streptavidin Interaction Model

G cluster_0 High Steric Hindrance (Short Linker) cluster_1 Low Steric Hindrance (Long Linker) Protein_Short Large Protein Biotin_Short Biotin Protein_Short->Biotin_Short PEG1 Linker Streptavidin_Short Streptavidin Biotin_Short->Streptavidin_Short Binding Impeded Protein_Long Large Protein Biotin_Long Biotin Protein_Long->Biotin_Long   PEGn Linker    Streptavidin_Long Streptavidin Biotin_Long->Streptavidin_Long Successful Binding

Caption: Model of how linker length affects biotin-streptavidin binding.

Conclusion

The selection of an appropriate biotinylation reagent is a critical determinant of success in many binding assays. While this compound is a useful reagent for certain applications, its short spacer arm makes it susceptible to steric hindrance, which can compromise assay performance. For applications involving large biomolecules, cell surface labeling, or situations where the biotinylation site is near a functional domain, biotinylation reagents with longer PEG linkers, such as Biotin-PEG4-NH2 or Biotin-PEG12-NH2, are generally recommended. The extended, flexible PEG chain effectively distances the biotin moiety from the conjugated molecule, facilitating unimpeded binding to streptavidin and leading to improved signal and overall assay robustness. Researchers are encouraged to empirically test a range of linker lengths to determine the optimal reagent for their specific experimental system.

References

A Researcher's Guide to Selecting the Optimal Biotinylation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, nucleic acids, or other macromolecules, is a cornerstone technique in life sciences. The remarkable affinity between biotin and avidin (B1170675) or streptavidin provides a versatile and robust tool for purification, detection, and immobilization of target molecules. However, the success of these applications hinges on the judicious selection of the appropriate biotinylation reagent.

This guide provides an objective comparison of various biotinylation reagents, focusing on key selection criteria to empower researchers to make informed decisions for their specific experimental needs. We will delve into the chemical reactivity, spacer arm length, solubility, and reversibility of these reagents, supported by experimental data and detailed protocols.

Key Selection Criteria at a Glance

Choosing the right biotinylation reagent requires careful consideration of several factors related to the target molecule and the intended application. The primary determinants include the functional groups available on the target molecule, the desired location of the biotin label (cell surface or intracellular), the need to overcome steric hindrance, and whether the biotin tag needs to be removed after purification or detection.

Below is a summary of the critical parameters to consider:

Selection CriterionKey Considerations
Reactivity & Target Functional Group The choice of reactive group determines which functional groups on the target molecule will be biotinylated. It is crucial to select a reagent that targets available functional groups without inactivating the biomolecule.
Spacer Arm Length The length of the spacer arm can significantly impact the accessibility of the biotin moiety to avidin or streptavidin, especially for bulky target molecules. Longer spacer arms can help overcome steric hindrance.
Solubility & Membrane Permeability The solubility of the reagent dictates its suitability for labeling in aqueous or organic environments and whether it can cross cell membranes to label intracellular targets.
Reversibility & Cleavability For applications requiring the release of the biotinylated molecule after capture, reagents with cleavable or reversible linkers are essential to preserve the integrity and function of the target.

Understanding the Chemistry of Biotinylation

The versatility of biotinylation stems from the variety of reactive groups that can be incorporated into the biotin molecule. These reactive groups are designed to target specific functional groups present on biomolecules.

cluster_target Target Functional Groups on Biomolecules cluster_reagent Biotinylation Reagent Reactive Groups Primary Amines Primary Amines Sulfhydryls Sulfhydryls Carboxyls Carboxyls Carbohydrates Carbohydrates Nonspecific Nonspecific NHS Esters NHS Esters NHS Esters->Primary Amines Lysine (B10760008), N-terminus Maleimides Maleimides Maleimides->Sulfhydryls Cysteine EDC/NHS EDC/NHS EDC/NHS->Carboxyls Aspartate, Glutamate, C-terminus Hydrazides Hydrazides Hydrazides->Carbohydrates Glycosylation sites Photoreactive Photoreactive Photoreactive->Nonspecific C-H, N-H bonds

Figure 1. Targeting specific functional groups with different biotinylation reagents.

Comparative Analysis of Amine-Reactive Reagents: NHS vs. Sulfo-NHS Esters

The most commonly used biotinylation reagents target primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1] N-hydroxysuccinimide (NHS) esters are highly efficient for this purpose. A key distinction among NHS-based reagents is their solubility. Standard NHS esters are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[1] In contrast, Sulfo-NHS esters contain a sulfonate group that renders them water-soluble, allowing for direct use in aqueous buffers.[2] This difference in solubility also dictates their membrane permeability.

FeatureNHS EstersSulfo-NHS Esters
Solubility Insoluble in aqueous buffers; require organic solvents (e.g., DMSO, DMF).[1]Soluble in aqueous buffers (up to ~10 mM).[1][2]
Membrane Permeability Permeable to cell membranes.[3]Impermeable to cell membranes.[2][4]
Primary Application Labeling of intracellular and extracellular proteins.Labeling of cell surface proteins.[2][4]

Experimental Data: A study comparing the biotinylation of bovine aortic endothelial cells (BAECs) with NHS-LC-biotin and sulfo-NHS-LC-biotin at a concentration of 1.8 mM showed that NHS-LC-biotin resulted in a slightly higher concentration of biotin in cell lysates (0.390 ng per 1 µg of protein) compared to sulfo-NHS-LC-biotin (0.304 ng per 1 µg of protein).[5] Furthermore, the biotin label from NHS-LC-biotin was found to be more stable, with a half-life of 38.0 hours, compared to 10.8 hours for sulfo-NHS-LC-biotin.[5] This suggests that while both are effective, the choice depends on the desired location of the label and the required stability for downstream applications.

The Importance of Spacer Arm Length

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[6] This can create steric hindrance, preventing the efficient binding of biotinylated macromolecules. To overcome this, many biotinylation reagents incorporate a spacer arm between the biotin moiety and the reactive group.

cluster_avidin Avidin/Streptavidin cluster_protein Target Protein cluster_reagents Biotinylation Reagents Avidin Avidin Protein Protein Short Arm Biotin Spacer Protein->Short Arm Steric Hindrance Long Arm Biotin Spacer Protein->Long Arm Reduced Hindrance Short Arm->Avidin Weak Binding Long Arm->Avidin Strong Binding

Figure 2. Effect of spacer arm length on avidin binding.

The length of the spacer arm is a critical factor, and reagents are available with varying spacer arm lengths to suit different applications.[7]

ReagentSpacer Arm Length (Å)
NHS-Biotin13.5
NHS-LC-Biotin22.4
NHS-LC-LC-Biotin30.5
Sulfo-NHS-SS-Biotin24.3

Experimental Data: A study investigating the effect of spacer arm length on the binding of HRP-streptavidin to a biotinylated microplate demonstrated that longer spacer arms led to a better dose-response curve.[8] This suggests that longer spacer arms reduce steric hindrance and allow for more efficient binding of the large HRP-streptavidin conjugate.[8]

Reversible and Cleavable Biotinylation Reagents

The extremely strong interaction between biotin and avidin/streptavidin can be a disadvantage when the goal is to isolate and recover the biotinylated molecule. Elution often requires harsh, denaturing conditions that can destroy the biological activity of the target.[6] To address this, reversible and cleavable biotinylation reagents have been developed.

Cleavable Reagents: These reagents contain a linker with a cleavable bond, such as a disulfide bond or an acid-labile bond. After capture, the linker can be cleaved under specific conditions to release the target molecule.

Cleavage MechanismCleavage ConditionAdvantagesDisadvantages
Disulfide Bond Reducing agents (e.g., DTT, TCEP)Mild cleavage conditions.May not be suitable for proteins with essential disulfide bonds.
Acid-Cleavable (e.g., DADPS) Mild acid (e.g., 10% formic acid)Highly efficient cleavage under mild conditions.[9][10]May not be suitable for acid-sensitive proteins.
Photocleavable UV lightSpatiotemporal control of cleavage.Can potentially damage the target molecule.

Experimental Data: A comparative study of five cleavable biotin probes found that a dialkoxydiphenylsilane (DADPS)-based acid-cleavable probe was the most selective and could be efficiently cleaved with 10% formic acid in 30 minutes.[9][10] In contrast, another acid-cleavable probe required 95% trifluoroacetic acid for cleavage.[9] A disulfide-containing probe showed less than 3% residual streptavidin signal after cleavage with a reducing agent.[9]

Reversible Biotinylation: An alternative to cleavable linkers is the use of biotin analogs with lower binding affinity to avidin/streptavidin. Desthiobiotin is one such analog that binds with sufficient affinity for capture but can be easily displaced by biotin under mild conditions.[6]

Experimental Protocols

Protocol for Biotinylation of Antibodies with NHS Ester

This protocol is a general guideline for the biotinylation of antibodies using an amine-reactive NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester biotinylation reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the 10 mM biotin reagent stock solution required to achieve the desired molar excess over the antibody. A 12- to 20-fold molar excess is a common starting point.

  • Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Determining the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the number of biotin molecules incorporated per protein molecule.

Materials:

  • Biotinylated and purified protein sample

  • HABA/Avidin solution

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

  • Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize.

  • Measure Final Absorbance: Measure the absorbance at 500 nm (A500_Sample).

  • Calculate Moles of Biotin:

    • ΔA500 = A500_HABA/Avidin - A500_Sample

    • Moles of biotin = (ΔA500 x V_cuvette) / (ε_HABA/Avidin x path length)

      • ε_HABA/Avidin at 500 nm = 34,000 M⁻¹cm⁻¹

      • V_cuvette is the total volume in the cuvette (in Liters)

      • path length is typically 1 cm

  • Calculate Moles of Protein:

    • Moles of protein = (Protein concentration in mg/mL x V_sample) / (Protein molecular weight in g/mol )

      • V_sample is the volume of the protein sample added to the cuvette (in mL)

  • Determine Biotin-to-Protein Molar Ratio:

    • Molar Ratio = Moles of biotin / Moles of protein

Conclusion

The selection of a biotinylation reagent is a critical step in the design of experiments that rely on the powerful biotin-avidin interaction. By carefully considering the chemical properties of the available reagents in the context of the specific application, researchers can ensure efficient and reliable labeling, leading to robust and reproducible results. This guide provides a framework for making these critical decisions, empowering scientists and drug development professionals to harness the full potential of biotinylation technology.

References

Safety Operating Guide

Proper Disposal of Bi-PEG1-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Biotin-PEG1-NH2, a biotinylation reagent commonly used in research and development.

While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with institutional and local regulations. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: (e.g., nitrile or neoprene) to avoid skin contact.

All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties Overview

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C14H26N4O3S
Molecular Weight 330.45 g/mol [1]
Appearance White to off-white solid or powder
Solubility Soluble in water and aqueous buffers[2][3]
Hazard Classification Generally considered non-hazardous

Step-by-Step Disposal Procedure

The following workflow outlines the recommended procedure for the disposal of this compound.

cluster_0 Waste Identification and Segregation cluster_1 Waste Collection and Storage cluster_2 Final Disposal A Identify this compound waste (unused reagent, contaminated labware) B Segregate from hazardous waste streams (e.g., solvents, heavy metals, biohazards) A->B Crucial First Step C Use a dedicated, clearly labeled waste container B->C D Container must be compatible with amines (e.g., HDPE, glass) C->D E Store container in a cool, dry, well-ventilated area D->E F Keep segregated from incompatible materials (acids, strong oxidizing agents) E->F G Consult your institution's EHS department for specific guidelines F->G H Option 1: Dispose as non-hazardous solid waste (if approved by EHS) G->H I Option 2: Dispose through your institution's chemical waste program G->I J Option 3 (for dilute aqueous solutions): Sewer disposal may be permissible (Requires EHS approval and adherence to local regulations) G->J

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols

Decontamination of Labware:

For reusable labware contaminated with this compound, a triple rinse with a suitable solvent (e.g., deionized water, followed by 70% ethanol) is recommended. The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above.

Spill Cleanup:

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill with absorbent pads or other inert material.

  • For solid spills, gently sweep the material to avoid creating dust.

  • Collect the spilled material and cleanup debris in a sealed container.

  • Label the container as "this compound spill debris" and dispose of it through your institution's chemical waste program.

  • Clean the spill area with a suitable detergent and water.

Important Considerations:

  • Regulatory Compliance: Always prioritize your local and institutional regulations regarding chemical waste disposal. The guidelines provided here are for informational purposes and may not supersede local rules.

  • Avoid Mixing Waste: Never mix this compound waste with incompatible chemicals, particularly strong acids or oxidizing agents, as this could lead to hazardous reactions.

  • Documentation: Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal, as required by your institution.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling Biotin-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides procedural, step-by-step guidance for the safe use and disposal of Biotin-PEG1-NH2, a cleavable 1-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.Protects eyes from contact with the powder or solutions, which may cause irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant or 100% cotton lab coat must be worn. Wear closed-toe shoes and long pants.Prevents skin contact, which may lead to irritation or allergic reactions.[4][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes the inhalation of the powdered compound, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to post-experiment cleanup.

1. Preparation:

  • Conduct a thorough risk assessment for the planned experiment.

  • Ensure a chemical spill kit appropriate for amines is readily accessible.

  • Assemble all necessary equipment and reagents within a certified chemical fume hood.

  • Equilibrate the vial of this compound to room temperature before opening to avoid moisture condensation.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above before entering the designated work area.

3. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid this compound inside the chemical fume hood to contain any dust.

  • Use anti-static measures when handling the powder to prevent dispersal.

  • Close the container tightly immediately after use.

4. Dissolving the Compound:

  • Dissolve this compound immediately before use, as the NHS-ester moiety (if present in a reactive form of the product) readily hydrolyzes. Do not prepare stock solutions for long-term storage unless specified by the manufacturer.

  • Common solvents include DMSO or DMF. When adding the dissolved reagent to an aqueous protein solution, ensure the volume of the organic solvent does not exceed 10% of the final reaction volume.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.

5. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly label and store any resulting solutions or mixtures. Biotinylated proteins can typically be stored under the same conditions as the non-biotinylated protein.

6. Doffing PPE:

  • Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

  • Wash hands thoroughly with soap and water after handling the compound.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Risk Assessment prep_spill Spill Kit Ready prep_risk->prep_spill prep_hood Work in Fume Hood prep_spill->prep_hood prep_equilibrate Equilibrate Reagent prep_hood->prep_equilibrate don_ppe Don PPE prep_equilibrate->don_ppe weigh Weigh & Dispense don_ppe->weigh dissolve Dissolve Compound weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Workspace reaction->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect Waste decontaminate->collect_waste wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose via EHS collect_waste->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) program.

  • Do not pour this compound or solutions containing it down the drain. While polyethylene (B3416737) glycol itself is biodegradable, the complete environmental impact of the entire molecule is not fully known, and it is best practice to avoid releasing chemicals into wastewater systems.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If large amounts are swallowed, give water to drink and get medical advice. Do not induce vomiting unless directed to do so by medical personnel.

By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG1-NH2
Reactant of Route 2
Reactant of Route 2
Biotin-PEG1-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.